Product packaging for Amflutizole(Cat. No.:CAS No. 82114-19-0)

Amflutizole

Cat. No.: B1667029
CAS No.: 82114-19-0
M. Wt: 288.25 g/mol
InChI Key: KVMCEGAWQYTFKC-UHFFFAOYSA-N
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Description

xanthine oxidase inhibitor;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3N2O2S B1667029 Amflutizole CAS No. 82114-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMCEGAWQYTFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868642
Record name Amflutizole
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Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82114-19-0
Record name Amflutizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82114-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amflutizole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amflutizole
Source EPA DSSTox
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Record name AMFLUTIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amflutizole and Xanthine Oxidase: An In-Depth Mechanistic Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amflutizole is recognized as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism and a significant source of oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound on xanthine oxidase, targeting researchers, scientists, and professionals in drug development. While this compound's role as a xanthine oxidase inhibitor is established, this guide also highlights the current limitations in publicly available data regarding its specific inhibitory kinetics and binding mechanisms. We present the available qualitative data, a generalized experimental protocol for assessing xanthine oxidase inhibition, and visual representations of the relevant biochemical pathways to facilitate a deeper understanding of this compound's function.

Introduction to Xanthine Oxidase

Xanthine oxidase is a complex molybdoflavoenzyme that plays a crucial role in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide, which can contribute to oxidative stress and cellular damage. Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout.

The enzymatic action of xanthine oxidase can be summarized as follows:

  • Hypoxanthine + O₂ + H₂O → Xanthine + H₂O₂

  • Xanthine + O₂ + H₂O → Uric Acid + H₂O₂

Due to its role in both uric acid production and oxidative stress, xanthine oxidase is a prominent target for therapeutic intervention in conditions such as gout and ischemia-reperfusion injury.

This compound: A Xanthine Oxidase Inhibitor

This compound is a thiazole derivative that has been identified as an inhibitor of xanthine oxidase. Its primary mechanism of action involves the blockade of this enzyme, thereby reducing the production of uric acid and reactive oxygen species.

Effects on Purine Metabolism and Free Radical Formation

Studies have demonstrated that this compound effectively modulates purine metabolism by inhibiting xanthine oxidase. In experimental models of cerebral ischemia, topical administration of this compound led to an enhanced release of hypoxanthine while concurrently suppressing the formation of xanthine.[1] This observation is consistent with a blockage at the level of xanthine oxidase.

Furthermore, this compound has been shown to abolish the generation of free radicals associated with ischemia and reperfusion.[2] Pretreatment with this compound virtually eliminated the formation and release of free radicals in the ischemic/reperfused rat cerebral cortex, highlighting its potential as a protective agent against oxidative damage in such conditions.[2]

Quantitative Inhibition Data and Mechanism of Action

Despite the clear qualitative evidence of xanthine oxidase inhibition by this compound, a thorough review of the available scientific literature, including patents and specialized databases, reveals a significant gap in specific quantitative data. Key metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound's action on xanthine oxidase are not publicly documented.

Consequently, the precise mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or a mixed-type—remains to be elucidated. Without this critical data, a detailed comparative analysis with other known xanthine oxidase inhibitors is not feasible.

Experimental Protocols for Xanthine Oxidase Inhibition Assays

To facilitate further research into the inhibitory properties of compounds like this compound, we provide a generalized, detailed methodology for a common in vitro xanthine oxidase inhibition assay. This protocol can be adapted to determine the IC50 and kinetic parameters of a test inhibitor.

Spectrophotometric Assay for Xanthine Oxidase Activity

Principle:

The activity of xanthine oxidase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a compound is assessed by measuring the reduction in uric acid formation in its presence.

Materials and Reagents:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in a basic solution (e.g., 1 M NaOH) and then dilute to the desired concentrations in the phosphate buffer.

    • Prepare a stock solution of the test inhibitor and allopurinol in a suitable solvent.

    • Prepare the xanthine oxidase solution in phosphate buffer to a final concentration that yields a linear rate of uric acid formation for at least 5 minutes.

  • Assay Protocol:

    • Set up a reaction mixture in a cuvette containing phosphate buffer and the desired concentration of xanthine.

    • Add a specific volume of the test inhibitor solution (or solvent for the control).

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5 minutes).

    • Initiate the reaction by adding the xanthine oxidase solution to the cuvette and mix thoroughly.

    • Immediately start monitoring the change in absorbance at 295 nm over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (velocity) from the initial linear portion of the absorbance versus time plot.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

Visualizing the Biochemical Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the purine catabolism pathway and a conceptual workflow for evaluating a xanthine oxidase inhibitor.

Purine_Catabolism cluster_products Products Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid UricAcid Xanthine->UricAcid XO Xanthine Oxidase ROS Reactive Oxygen Species (ROS) This compound This compound This compound->XO

Caption: Purine catabolism pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) ReactionSetup Set up Reaction Mixtures (Control and Inhibitor concentrations) Reagents->ReactionSetup Incubation Pre-incubate at Constant Temperature ReactionSetup->Incubation ReactionStart Initiate Reaction with Xanthine Oxidase Incubation->ReactionStart Measurement Monitor Absorbance at 295 nm ReactionStart->Measurement RateCalculation Calculate Reaction Rates Measurement->RateCalculation InhibitionCalculation Calculate % Inhibition RateCalculation->InhibitionCalculation Kinetics Kinetic Analysis (e.g., Lineweaver-Burk) RateCalculation->Kinetics IC50 Determine IC50 Value InhibitionCalculation->IC50

Caption: General workflow for in vitro evaluation of a xanthine oxidase inhibitor.

Conclusion and Future Directions

This compound is a recognized inhibitor of xanthine oxidase with demonstrated efficacy in reducing the production of downstream metabolites and associated free radicals. However, the lack of publicly available quantitative data on its inhibitory potency and mechanism presents a significant knowledge gap. For drug development professionals and researchers, this highlights an opportunity for further investigation. Future studies should focus on determining the Ki and IC50 values of this compound and elucidating its precise binding mode with xanthine oxidase. Such data would be invaluable for structure-activity relationship studies and the rational design of novel, more potent xanthine oxidase inhibitors.

References

An In-depth Technical Guide to Amflutizole: Synthesis Pathway and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amflutizole, with the IUPAC name 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid, is a potent xanthine oxidase inhibitor investigated for its therapeutic potential in conditions associated with hyperuricemia, such as gout. This technical guide provides a detailed overview of a proposed synthesis pathway for this compound, based on established organosulfur chemistry, and a summary of its known and estimated chemical properties. The document includes detailed hypothetical experimental protocols and visualizations to aid researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound featuring an isothiazole core substituted with a trifluoromethylphenyl group.[1] Its primary pharmacological action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound effectively reduces the production of uric acid, making it a subject of interest for the management of gout and other hyperuricemic conditions. This guide will first delineate a plausible synthetic route to this compound, followed by a compilation of its chemical and physical characteristics.

Proposed Synthesis Pathway

The logical workflow for the proposed synthesis of this compound is as follows:

This compound Synthesis Workflow A Starting Material: 3-(Trifluoromethyl)phenylacetonitrile B Intermediate 1: Formation of Dithioacid Salt A->B  CS2, NaH   C Intermediate 2: S-Alkylation B->C  Ethyl chloroacetate   D Intermediate 3: Thorpe-Ziegler Cyclization C->D  NaOEt   E Final Product: This compound (Hydrolysis) D->E  Acid Hydrolysis  

Caption: Proposed workflow for the synthesis of this compound.

The proposed multi-step synthesis is detailed below:

Step 1: Formation of the Dithioacid Salt

The synthesis begins with the reaction of 3-(Trifluoromethyl)phenylacetonitrile with carbon disulfide in the presence of a strong base, such as sodium hydride, to form the corresponding dithioacid salt. This reaction is a known method for the preparation of dithioacid salts from active methylene compounds.[2]

Step 2: S-Alkylation with an α-Halo Ester

The generated dithioacid salt is then subjected to S-alkylation using an α-halo ester, such as ethyl chloroacetate. This step introduces the carboxyester functionality required for the final carboxylic acid group.

Step 3: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization reaction. This base-catalyzed reaction leads to the formation of the 4-amino-isothiazole ring system.

Step 4: Hydrolysis of the Ester

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding this compound. This can be achieved under either acidic or basic conditions.

A diagram of the proposed synthesis pathway is provided below:

This compound Synthesis Pathway cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 start 3-(Trifluoromethyl)phenylacetonitrile reagent1 + CS₂ + NaH intermediate1 Dithioacid Salt Intermediate reagent1->intermediate1 reagent2 + ClCH₂COOEt intermediate2 S-Alkylated Intermediate reagent2->intermediate2 reagent3 NaOEt (Thorpe-Ziegler Cyclization) intermediate3 Ethyl 4-amino-3-[3-(trifluoromethyl)phenyl] -1,2-thiazole-5-carboxylate reagent3->intermediate3 reagent4 H₃O⁺ (Hydrolysis) final_product This compound reagent4->final_product

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound. These are based on standard procedures for similar chemical transformations and should be adapted and optimized by qualified researchers.

Synthesis of Ethyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate
  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise.

  • Formation of Dithioacid Salt: After the addition is complete, the mixture is stirred at room temperature for 1 hour. Carbon disulfide (1.5 eq.) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for an additional 2 hours.

  • S-Alkylation: The reaction mixture is cooled again to 0 °C, and ethyl chloroacetate (1.1 eq.) is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Cyclization: A solution of sodium ethoxide (2.0 eq.) in ethanol is added to the reaction mixture, and the mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the title compound.

Synthesis of this compound (Hydrolysis)
  • Reaction Setup: The purified ethyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate from the previous step is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

  • Hydrolysis: The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Chemical Properties of this compound

A summary of the known and estimated chemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid[1]
Molecular Formula C₁₁H₇F₃N₂O₂S[1][3]
Molar Mass 288.24 g/mol [1][3]
Appearance White to off-white solid (estimated)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF (estimated)-
pKa Not available-
Stability Stable under normal shipping and storage conditions (dry, dark).[4][4]

Mechanism of Action: Xanthine Oxidase Inhibition

This compound functions as a xanthine oxidase inhibitor. This enzyme catalyzes the final two steps of purine degradation, leading to the formation of uric acid. By inhibiting this enzyme, this compound reduces the systemic levels of uric acid.

The signaling pathway for purine degradation and the point of inhibition by this compound is illustrated below:

Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid This compound This compound This compound->XanthineOxidase1 Inhibition This compound->XanthineOxidase2 Inhibition

Caption: Inhibition of Xanthine Oxidase by this compound in the purine degradation pathway.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and chemical properties of this compound. The outlined synthetic pathway, while hypothetical, is based on established chemical principles and offers a viable route for its laboratory-scale preparation. The compiled chemical properties provide a useful reference for researchers. The provided diagrams for the synthesis workflow and mechanism of action serve to visually clarify these complex processes. Further experimental validation is required to confirm the proposed synthesis and fully characterize the physicochemical properties of this compound.

References

Amflutizole: An Obscure Xanthine Oxidase Inhibitor with a Limited Public Record

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the discovery and development of Amflutizole, a xanthine oxidase inhibitor, have been significantly hindered by a notable scarcity of publicly available scientific literature and clinical data. Despite extensive searches, the developmental history, detailed mechanism of action, and clinical evaluation of this compound remain largely undocumented in accessible records.

This compound is identified as a xanthine oxidase inhibitor intended for the treatment of gout.[1] However, beyond this basic classification, its journey from discovery to any potential clinical application is poorly defined in the public domain. The compound, with the IUPAC name 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid, has a recorded CAS Number of 82114-19-0.[1]

A singular research article published in 1994 provides the most significant insight into its preclinical investigation. The study, conducted by O'Regan et al., explored the effect of this compound on ischemia-evoked purine release and free radical formation in the rat cerebral cortex. This suggests a potential therapeutic interest beyond gout, possibly in conditions related to ischemic injury.

The lack of further publications, clinical trial registrations, or mentions in drug development pipelines over the subsequent decades suggests that the development of this compound may have been discontinued. The reasons for this are not publicly documented.

Mechanism of Action: A Presumed Pathway

As a xanthine oxidase inhibitor, this compound's mechanism of action is presumed to follow the established pathway of this drug class. This involves the inhibition of the xanthine oxidase enzyme, which is crucial in the metabolic pathway that converts purines into uric acid. By blocking this enzyme, this compound would reduce the production of uric acid, thereby alleviating the symptoms of gout.

Below is a conceptual signaling pathway illustrating the presumed mechanism of action for a generic xanthine oxidase inhibitor like this compound.

Presumed Mechanism of Action of this compound cluster_purine_catabolism Purine Catabolism cluster_drug_action Drug Action cluster_physiological_effect Physiological Effect Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Reduced Uric Acid Production Reduced Uric Acid Production Xanthine Oxidase Xanthine Oxidase This compound This compound This compound->Xanthine Oxidase Inhibition

Caption: Presumed inhibitory action of this compound on Xanthine Oxidase.

The Information Void: A Challenge for Researchers

The case of this compound highlights a significant challenge in drug development research: the potential for compounds to enter preclinical development and subsequently disappear from the public record. This lack of accessible data, whether due to commercial confidentiality, unpublished negative results, or discontinuation for strategic reasons, creates a fragmented understanding of the pharmaceutical research landscape.

For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder of the vast body of research that may not be publicly disseminated. Without access to the data generated during its development, the scientific community is unable to learn from the research, build upon its findings, or understand the potential reasons for its apparent cessation.

References

Introduction to Amflutizole and Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Amflutizole and Other Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound, a notable xanthine oxidase inhibitor, and places it within the broader context of other key classes of molecules targeting this enzyme for the treatment of gout and hyperuricemia. While specific, publicly available SAR data for this compound analogs is limited, this document leverages available information on its mechanism and compares it with the well-documented SAR of other potent xanthine oxidase inhibitors to provide a comprehensive resource for researchers in the field.

This compound is a xanthine oxidase inhibitor that has been studied for its potential in treating gout.[1][2] Gout is a form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in and around the joints. Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, the production of uric acid is reduced, thereby providing a therapeutic strategy for managing gout and hyperuricemia.

The chemical structure of this compound is 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid.[1] Its mechanism of action involves the inhibition of xanthine oxidase, which in turn reduces the formation of uric acid and reactive oxygen species.[3][4]

Core Structure of this compound

The foundational structure of this compound consists of a 4-amino-1,2-thiazole-5-carboxylic acid core with a 3-(trifluoromethyl)phenyl substituent. Understanding the contribution of each part of this molecule is key to hypothesizing its structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of Xanthine Oxidase Inhibitors

Insights from Other Thiazole-Based Xanthine Oxidase Inhibitors

Research on other thiazole-containing compounds has provided valuable insights into the structural features that govern their inhibitory potency against xanthine oxidase. For instance, studies on 2-(indol-5-yl)thiazole derivatives have highlighted the importance of specific substitutions on both the indole and thiazole rings.[1]

Table 1: SAR of 2-(Indol-5-yl)thiazole Derivatives as Xanthine Oxidase Inhibitors [1]

Compound IDR1 (Indole-1-position)R2 (Indole-3-position)R3 (Thiazole-4-position)IC50 (nM)
1a HHCH3>1000
1b IsopropylHCH3150
1c HCNCH380
1d IsopropylCNCH33.5

Data extracted from a study on novel 2-(indol-5-yl)thiazole derivatives.[1]

The data in Table 1 suggests that:

  • A hydrophobic substituent at the 1-position of the indole ring, such as an isopropyl group, enhances activity.

  • An electron-withdrawing group at the 3-position of the indole ring, like a cyano group, significantly increases inhibitory potency.

  • A small hydrophobic group at the 4-position of the thiazole ring is favorable for activity.

SAR of Benzofuran-Based Xanthine Oxidase Inhibitors

Another class of potent xanthine oxidase inhibitors is based on the 2-arylbenzo[b]furan scaffold. SAR studies on these compounds have revealed the impact of substituents on the benzofuran ring system.[3]

Table 2: SAR of 2-Arylbenzo[b]furan Derivatives as Xanthine Oxidase Inhibitors [3]

Compound IDR1R2IC50 (µM)
4a 4-OHH4.45
4b 3-OHH15.21
4c 2-OHH>50
4d 4-OCH3H12.34
4e H4-OH8.76

Data extracted from a study on novel 2-arylbenzo[b]furan derivatives.[3]

From this series, it can be concluded that:

  • The position of the hydroxyl group on the phenyl ring significantly influences activity, with the 4-position being optimal.

  • Methoxy substitution is less effective than a hydroxyl group at the same position.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of SAR studies. Below are generalized protocols for key experiments in the evaluation of xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the xanthine oxidase activity (IC50).

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds

  • Allopurinol (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer, xanthine solution, and various concentrations of the test compound.

  • Initiate the reaction by adding xanthine oxidase solution to each well.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Hypouricemic Activity Assay in a Hyperuricemic Mouse Model

This assay evaluates the ability of a compound to lower uric acid levels in the blood of animal models.

Materials:

  • Potassium oxonate (to induce hyperuricemia)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Mice

  • Uric acid assay kit

Procedure:

  • Administer potassium oxonate to the mice to induce hyperuricemia.

  • Administer the test compound or vehicle to different groups of mice.

  • After a specific time, collect blood samples from the mice.

  • Measure the serum uric acid levels using a uric acid assay kit.

  • Compare the uric acid levels in the treated groups to the vehicle control group to determine the hypouricemic effect.

Visualizing Key Processes

Diagrams are provided to illustrate the signaling pathway, a hypothetical experimental workflow for this compound SAR, and the logical relationships derived from SAR studies.

signaling_pathway Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibition

Caption: Xanthine oxidase pathway and the inhibitory action of this compound.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation This compound Scaffold This compound Scaffold Analog Design Analog Design This compound Scaffold->Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Purification & Structural Analysis Purification & Structural Analysis Chemical Synthesis->Purification & Structural Analysis In Vitro XO Assay In Vitro XO Assay Purification & Structural Analysis->In Vitro XO Assay IC50 Determination IC50 Determination In Vitro XO Assay->IC50 Determination In Vivo Hyperuricemia Model In Vivo Hyperuricemia Model IC50 Determination->In Vivo Hyperuricemia Model SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Efficacy Assessment Efficacy Assessment In Vivo Hyperuricemia Model->Efficacy Assessment Efficacy Assessment->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Hypothetical workflow for this compound SAR studies.

logical_relationships cluster_core Core Scaffold cluster_substituents Substituents Thiazole Ring Thiazole Ring Potency Potency Thiazole Ring->Potency Aryl Group Aryl Group Aryl Group->Potency Substitution Pattern Amino Group Amino Group Binding Binding Amino Group->Binding H-Bonding Carboxylic Acid Carboxylic Acid Solubility & Binding Solubility & Binding Carboxylic Acid->Solubility & Binding Ionic Interactions

Caption: Key structural features of thiazole-based XO inhibitors influencing activity.

Conclusion

While detailed structure-activity relationship studies specifically for this compound analogs are not extensively documented in publicly accessible literature, the analysis of its core structure and comparison with other well-characterized classes of xanthine oxidase inhibitors provide a strong foundation for rational drug design. The thiazole core, the nature and substitution pattern of the aryl group, and the presence of key functional groups like the amino and carboxylic acid moieties are all critical determinants of inhibitory activity. Future research focused on the systematic modification of the this compound scaffold, guided by the principles outlined in this guide, holds the potential to yield novel and more potent xanthine oxidase inhibitors for the management of hyperuricemia and gout.

References

Amflutizole: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available preclinical data on the pharmacokinetics and pharmacodynamics of Amflutizole. It is intended for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature has revealed a significant lack of human pharmacokinetic and pharmacodynamic data for this compound. The information presented herein is based on a limited number of preclinical studies.

Introduction

This compound is a xanthine oxidase inhibitor that has been investigated for its therapeutic potential in conditions associated with hyperuricemia, such as gout, and in ischemia-reperfusion injury. Its mechanism of action involves the inhibition of the enzyme responsible for the final two steps of purine metabolism, leading to a reduction in uric acid and reactive oxygen species production. This guide provides a detailed summary of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetics

A thorough review of the scientific literature did not yield any publicly available quantitative pharmacokinetic data for this compound in either human or preclinical animal models. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, volume of distribution, clearance, and bioavailability, have not been reported in the accessible literature. This significant data gap limits the ability to construct a comprehensive pharmacokinetic profile for this compound.

Pharmacodynamics

Preclinical studies in rat models of cerebral ischemia-reperfusion injury have provided insights into the pharmacodynamic effects of this compound. These studies demonstrate its ability to modulate purine metabolism and reduce oxidative stress.

Quantitative Pharmacodynamic Data

The following table summarizes the key preclinical pharmacodynamic findings for this compound.

ParameterSpeciesModelAdministrationDose/ConcentrationObserved EffectReference
Purine MetabolitesRatCerebral Ischemia-ReperfusionTopical (cortical cup)10 µMEnhanced ischemia-evoked release of hypoxanthine; Suppressed xanthine formation.[1]
Free Radical FormationRatCerebral Ischemia-ReperfusionTopical (cortical cup)10 µMEliminated ischemia/reperfusion-evoked generation of free radical adducts.[1]
Free Radical FormationRatCerebral Ischemia-ReperfusionIntraperitoneal30 mg/kgVirtually abolished free radical formation and release.[2]

Mechanism of Action

This compound exerts its pharmacodynamic effects by inhibiting the enzyme xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzyme, this compound reduces the production of uric acid and the generation of superoxide radicals, which are byproducts of the enzymatic reaction.

cluster_purine Purine Degradation Pathway cluster_intervention Pharmacological Intervention cluster_products Byproducts Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase ROS Reactive Oxygen Species (ROS) Xanthine->ROS generates Uric_Acid->ROS generates This compound This compound This compound->Xanthine This compound->Uric_Acid

Mechanism of this compound action in the purine degradation pathway.

Experimental Protocols

The available literature provides a high-level overview of the experimental methodologies used to assess the pharmacodynamics of this compound in preclinical models.

Rat Model of Cerebral Ischemia-Reperfusion
  • Model: Four-vessel occlusion model in Sprague-Dawley rats was utilized to induce cerebral ischemia.[1][2]

  • Drug Administration:

    • Topical administration: this compound (10 µM) was administered into cortical cups placed on the cerebral cortex.[1]

    • Systemic administration: this compound (30 mg/kg) was administered intraperitoneally prior to the induction of ischemia.[2]

  • Sample Collection and Analysis:

    • Purine Metabolites: The efflux of hypoxanthine and xanthine from the cerebral cortex was monitored using the cortical cup technique, with subsequent analysis of the superfusates.[1]

    • Free Radical Detection: Electron spin resonance (ESR) spectroscopy was used to detect free radical adducts in the cortical superfusates, employing a spin-trapping agent.[1][2]

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Ischemia-Reperfusion Procedure cluster_analysis Pharmacodynamic Analysis Animal_Model Sprague-Dawley Rat Induce_Ischemia Four-Vessel Occlusion Animal_Model->Induce_Ischemia Control Vehicle Control Induce_Ischemia->Control Treatment This compound Administration (e.g., 30 mg/kg IP) Induce_Ischemia->Treatment Ischemia Induce Ischemia (e.g., 20-30 min) Control->Ischemia Treatment->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Sample_Collection Collect Cortical Superfusate Reperfusion->Sample_Collection ESR_Analysis ESR Spectroscopy for Free Radical Detection Sample_Collection->ESR_Analysis Purine_Analysis HPLC for Purine Metabolite Quantification Sample_Collection->Purine_Analysis Data_Comparison Compare Treatment vs. Control ESR_Analysis->Data_Comparison Purine_Analysis->Data_Comparison

Generalized workflow for preclinical evaluation of a xanthine oxidase inhibitor.

Conclusion

The available data on this compound is limited to preclinical pharmacodynamic studies in a rat model of cerebral ischemia-reperfusion. These studies indicate that this compound is an effective inhibitor of xanthine oxidase, leading to a reduction in free radical formation and modulation of purine metabolite levels. However, the complete absence of publicly available pharmacokinetic data in any species, including humans, represents a critical gap in the overall understanding of this compound's properties. Further research is required to establish the pharmacokinetic profile of this compound and to translate the promising preclinical pharmacodynamic findings into a potential clinical application.

References

Amflutizole: A Dual-Action Modulator of Purine Metabolism and Uric Acid Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amflutizole is a pharmacological agent that has demonstrated a significant impact on purine metabolism and uric acid concentrations. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its dual action as a modest inhibitor of xanthine oxidase and a potent enhancer of renal uric acid clearance. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows to support further research and development in this area. While this compound has shown efficacy in reducing serum urate levels, it is noteworthy that its primary mechanism of action in humans is attributed to its uricosuric effect rather than profound xanthine oxidase inhibition.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for the development of gout, a painful inflammatory arthritis. Uric acid is the final breakdown product of purine metabolism in humans. The management of hyperuricemia and gout primarily involves strategies to either decrease uric acid production or increase its excretion. This compound has been investigated as a potential therapeutic agent in this context, exhibiting a unique dual mechanism of action that distinguishes it from other urate-lowering therapies. This guide will delve into the specific effects of this compound on the purine metabolic pathway and its influence on renal handling of uric acid.

Mechanism of Action

This compound's primary effect on purine metabolism and uric acid levels is twofold:

  • Inhibition of Xanthine Oxidase: this compound acts as an inhibitor of xanthine oxidase, the pivotal enzyme in the terminal steps of purine degradation that converts hypoxanthine to xanthine and then to uric acid. However, clinical studies have indicated that this inhibitory effect is modest in humans.

  • Enhancement of Renal Uric Acid Clearance: The predominant mechanism by which this compound lowers serum urate concentrations is by increasing the renal excretion of uric acid. This uricosuric effect suggests an interaction with the renal transporters responsible for uric acid reabsorption in the proximal tubules.

Signaling Pathways and Metabolic Relationships

The following diagrams illustrate the key pathways and conceptual frameworks related to this compound's mechanism of action.

Purine_Metabolism_and_Amflutizole_Action Figure 1: Overview of Purine Metabolism and this compound's Points of Intervention cluster_purine_catabolism Purine Catabolism cluster_renal_excretion Renal Handling of Uric Acid Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Uric_Acid_in_Blood Uric Acid in Blood Renal_Filtration Glomerular Filtration Uric_Acid_in_Blood->Renal_Filtration Renal_Reabsorption Proximal Tubule Reabsorption Renal_Filtration->Renal_Reabsorption Uric_Acid_Excretion Uric Acid in Urine Renal_Filtration->Uric_Acid_Excretion Renal_Reabsorption->Uric_Acid_in_Blood This compound This compound This compound->Xanthine Modest Inhibition This compound->Renal_Reabsorption Inhibition (Enhanced Excretion) Purine_Nucleotides Purine Nucleotides (AMP, GMP) Purine_Nucleotides->Hypoxanthine

Caption: this compound's dual mechanism of action on purine metabolism.

Quantitative Data

Clinical Trial Data in Gout Patients

A key study investigated the antihyperuricemic properties of this compound in individuals with gout and hyperuricemia.[1] The study was a randomized, double-blind, multiple-dose, crossover trial involving 29 patients.[1]

ParameterBaseline (Mean ± SD)Post-treatment (500 mg dosage) (Mean ± SD)p-value
Serum Urate Concentration9.6 ± 1.5 mg/dl7.2 ± 1.3 mg/dl< 0.01

Table 1: Effect of this compound on Serum Urate Concentrations in Gout Patients.[1]

Detailed studies in 5 of these patients revealed that the majority of the antihyperuricemic effect was due to an enhanced renal clearance of uric acid, with only modest evidence of xanthine oxidase inhibition.[1]

Preclinical In Vivo Data in a Rat Model of Ischemia-Reperfusion

A study utilizing a rat model of cerebral ischemia-reperfusion provided insights into this compound's effect on purine metabolite levels.

Purine MetaboliteEffect of this compound (10 µM)
HypoxanthineEnhanced ischemia-evoked release
XanthineSuppressed formation
Uric AcidLevels not affected

Table 2: Effect of this compound on Ischemia-Evoked Purine Metabolite Efflux in Rat Cerebral Cortex.[2]

Experimental Protocols

Detailed experimental protocols from the primary research articles on this compound are not fully available in the public domain. However, based on the published abstracts, the following outlines the methodologies employed in the key studies.

Clinical Trial in Gout Patients
  • Study Design: A randomized, double-blind, multiple-dose, crossover study.[1]

  • Participants: 29 patients with gout and hyperuricemia.[1]

  • Intervention: Administration of this compound at varying dosages, including a 500 mg dose.[1]

  • Primary Endpoint: Measurement of serum urate concentrations.[1]

  • Mechanistic Evaluation: In a subset of 5 patients, detailed studies were conducted to assess the mechanism of action, including evaluation of renal clearance of uric acid and xanthine oxidase inhibition.[1]

Clinical_Trial_Workflow Figure 2: Workflow of the Clinical Trial of this compound in Gout Patients Patient_Recruitment Recruitment of 29 Gout Patients Randomization Randomization Patient_Recruitment->Randomization Crossover_Design Crossover Dosing Periods Randomization->Crossover_Design Amflutizole_Arm This compound Administration (Multiple Doses) Crossover_Design->Amflutizole_Arm Placebo_Arm Placebo Administration Crossover_Design->Placebo_Arm Serum_Urate_Measurement Serum Urate Measurement Amflutizole_Arm->Serum_Urate_Measurement Placebo_Arm->Serum_Urate_Measurement Mechanistic_Substudy Mechanistic Sub-study (n=5) - Renal Clearance Assessment - XO Inhibition Assessment Serum_Urate_Measurement->Mechanistic_Substudy

Caption: Clinical trial workflow for this compound in gout.

Preclinical Study in a Rat Model of Ischemia-Reperfusion
  • Animal Model: Rats subjected to four-vessel occlusion to induce cerebral ischemia, followed by reperfusion.[2]

  • Experimental Technique: The cortical cup technique was used to study the efflux of purine metabolites from the cerebral cortex.[2]

  • Intervention: this compound (10 µM) was administered topically into the cortical cups.[2]

  • Measurements: The concentrations of hypoxanthine, xanthine, and uric acid in the cortical superfusates were measured.[2]

  • Free Radical Detection: Electron spin resonance (ESR) was used to detect free radical adducts.[2][3] Pretreatment with this compound (30 mg/kg) was shown to virtually abolish free radical formation and release.[3]

Preclinical_Study_Workflow Figure 3: Workflow of the Preclinical Ischemia-Reperfusion Study Animal_Model Rat Model of Cerebral Ischemia (Four-Vessel Occlusion) Cortical_Cup Cortical Cup Technique Animal_Model->Cortical_Cup Intervention Topical this compound (10 µM) or Pretreatment (30 mg/kg) Cortical_Cup->Intervention Reperfusion Reperfusion Intervention->Reperfusion Sample_Collection Collection of Cortical Superfusates Reperfusion->Sample_Collection Analysis Analysis of Purine Metabolites (Hypoxanthine, Xanthine, Uric Acid) Sample_Collection->Analysis ESR_Analysis ESR Analysis for Free Radicals Sample_Collection->ESR_Analysis

Caption: Preclinical study workflow for this compound.

Conclusion

This compound presents an interesting case in the study of urate-lowering agents due to its dual mechanism of action. While it is classified as a xanthine oxidase inhibitor, its clinical efficacy in reducing serum uric acid in humans appears to be predominantly driven by its uricosuric effect of enhancing renal clearance. The modest nature of its xanthine oxidase inhibition in clinical settings is a key finding. The preclinical data further support its role as a xanthine oxidase inhibitor with neuroprotective potential in ischemic conditions by reducing free radical formation.

For researchers and drug development professionals, the dual-action profile of this compound highlights the potential for developing novel therapies that target both uric acid production and excretion pathways. Further research to elucidate the specific renal transporters affected by this compound and to obtain precise quantitative data on its xanthine oxidase inhibitory kinetics would be highly valuable for the future development of more effective treatments for hyperuricemia and gout. The lack of publicly available, detailed quantitative data on its enzyme inhibition (IC50, Ki) remains a significant gap in the literature.

References

In Vitro Enzyme Inhibition Profile of Amflutizole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Amflutizole is a known inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the metabolic pathway of purines by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] The inhibition of xanthine oxidase is a key therapeutic strategy for managing conditions associated with hyperuricemia, such as gout.[3] In vitro studies are fundamental to characterizing the inhibitory potential of compounds like this compound, providing essential data on their potency, selectivity, and mechanism of action. This guide summarizes the current understanding of this compound's interaction with metabolic enzymes based on available in vitro research.

Quantitative Data on Enzyme Inhibition

A thorough review of scientific literature did not yield specific quantitative data (IC50 or Ki values) for the in vitro inhibition of xanthine oxidase by this compound. Similarly, no data was found regarding the effect of this compound on aldehyde oxidase. The following tables are provided as templates for researchers to populate once such data becomes available through experimental investigation.

Table 1: In Vitro Inhibition of Xanthine Oxidase by this compound

ParameterValueTest ConditionsReference
IC50Data not available(e.g., Substrate, enzyme concentration, pH, temperature)
KiData not available(e.g., Substrate, enzyme concentration, pH, temperature)
Inhibition TypeData not available(e.g., Competitive, non-competitive, uncompetitive)

Table 2: In Vitro Inhibition of Aldehyde Oxidase by this compound

ParameterValueTest ConditionsReference
IC50Data not available(e.g., Substrate, enzyme concentration, pH, temperature)
KiData not available(e.g., Substrate, enzyme concentration, pH, temperature)
Inhibition TypeData not available(e.g., Competitive, non-competitive, uncompetitive)

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for determining the inhibitory activity of a compound against xanthine oxidase by measuring the increase in absorbance resulting from the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (Substrate)

  • This compound (Test Inhibitor)

  • Allopurinol (Positive Control Inhibitor)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in a suitable buffer.

    • Prepare stock solutions of this compound and Allopurinol in DMSO.

    • Dilute the xanthine oxidase enzyme to the desired concentration in cold phosphate buffer just before use.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution (this compound at various concentrations) or control (DMSO vehicle, Allopurinol)

      • Xanthine oxidase enzyme solution

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the xanthine substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 295 nm over a period of time (e.g., 5-10 minutes) using a spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity_without_inhibitor - Activity_with_inhibitor) / Activity_without_inhibitor] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition type and Ki value, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

Signaling Pathways and Experimental Workflows

Purine Metabolism Pathway and this compound's Site of Action

The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase and the inhibitory action of this compound.

Purine_Metabolism Purine Catabolism Pathway cluster_xo AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 Hypoxanthine:e->Xanthine:w Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 Xanthine:e->UricAcid:w This compound This compound XO1 Xanthine Oxidase This compound->XO1 XO2 Xanthine Oxidase This compound->XO2

Caption: Purine catabolism pathway showing this compound's inhibition of Xanthine Oxidase.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The diagram below outlines the general steps involved in conducting an in vitro enzyme inhibition assay for a compound like this compound.

Experimental_Workflow General Workflow for In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme) PlateSetup Plate Setup (Controls and Test Compound) ReagentPrep->PlateSetup CompoundPrep Test Compound Preparation (this compound Dilution Series) CompoundPrep->PlateSetup PreIncubation Pre-incubation (Enzyme + Inhibitor) PlateSetup->PreIncubation ReactionStart Reaction Initiation (Add Substrate) PreIncubation->ReactionStart Measurement Kinetic Measurement (e.g., Spectrophotometry) ReactionStart->Measurement DataProcessing Data Processing (% Inhibition Calculation) Measurement->DataProcessing Analysis Kinetic Analysis (IC50, Ki, Inhibition Type) DataProcessing->Analysis

Caption: A generalized workflow for conducting in vitro enzyme inhibition studies.

Conclusion

This compound is a confirmed inhibitor of xanthine oxidase, a critical enzyme in purine metabolism. While specific in vitro quantitative data on its inhibitory potency are not widely published, the experimental protocols outlined in this guide provide a clear path for researchers to determine these values. The provided diagrams of the purine metabolism pathway and the experimental workflow offer valuable visual aids for understanding the context and execution of in vitro enzyme inhibition studies. Further research is warranted to fully characterize the in vitro inhibitory profile of this compound, including its effects on other enzymes such as aldehyde oxidase, to better understand its therapeutic potential and selectivity.

References

Amflutizole and its Role in Mitigating Oxidative Stress: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amflutizole is a xanthine oxidase inhibitor that has been investigated for its potential therapeutic effects, particularly in conditions associated with oxidative stress. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. This technical guide provides an in-depth overview of the early-stage research on this compound, with a specific focus on its mechanism of action related to oxidative stress, based on available preclinical data.

Mechanism of Action: Inhibition of Xanthine Oxidase

This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. A significant consequence of this enzymatic reaction is the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), both of which are potent ROS.

By inhibiting xanthine oxidase, this compound effectively curtails the generation of these harmful free radicals at their source. This reduction in ROS production is the cornerstone of its antioxidant effect and has been the focus of early-stage preclinical research.

Preclinical Evidence of Efficacy Against Oxidative Stress

Early research on this compound has primarily focused on its effects in a rat model of cerebral ischemia-reperfusion injury, a condition characterized by a surge in oxidative stress upon the restoration of blood flow to the ischemic brain tissue.

Qualitative Data Summary

The following table summarizes the key qualitative findings from preclinical studies on this compound and its impact on oxidative stress.

Experimental Model Key Findings Dosage/Concentration Reference
Rat model of cerebral ischemia-reperfusionVirtually abolished the formation and release of free radicals.30 mg/kg (pretreatment)[1]
Rat model of cerebral ischemia-reperfusionEliminated the generation of hydroxyl radical adducts.30 mg/kg (pretreatment)[1]
Rat cerebral cortex superfusionSuppressed xanthine formation and enhanced hypoxanthine release.10 µM (topical)[2]
Rat cerebral cortex superfusionEliminated ischemia/reperfusion-evoked generation of free radical adducts.10 µM (topical)[2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Reducing Oxidative Stress

The following diagram illustrates the proposed mechanism by which this compound mitigates oxidative stress through the inhibition of xanthine oxidase.

cluster_0 Purine Catabolism cluster_1 Oxidative Stress Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Superoxide Superoxide (O₂⁻) Xanthine_Oxidase->Superoxide produces Hydroxyl_Radical Hydroxyl Radical (•OH) Superoxide->Hydroxyl_Radical converts to Cellular_Damage Cellular Damage Hydroxyl_Radical->Cellular_Damage This compound This compound This compound->Xanthine_Oxidase inhibits

This compound's inhibition of xanthine oxidase and subsequent reduction of oxidative stress.
Experimental Workflow: Free Radical Detection

The workflow below outlines the key steps in detecting free radicals in the preclinical studies of this compound using Electron Spin Resonance (ESR) spectroscopy with a spin-trapping agent.

A Induce Ischemia/ Reperfusion in Rat Brain B Administer Spin Trap (e.g., POBN) via Cortical Cup Technique A->B C Collect Superfusate Samples B->C D Analyze Samples by Electron Spin Resonance (ESR) Spectroscopy C->D E Detect and Quantify Free Radical Adducts D->E

Workflow for the detection of free radicals in preclinical this compound research.

Experimental Protocols

While detailed, step-by-step protocols from the original early-stage research are not fully available, the following provides a general overview of the key methodologies employed.

Animal Model: Cerebral Ischemia-Reperfusion in Rats
  • Objective: To induce a state of significant oxidative stress in the brain to evaluate the protective effects of this compound.

  • General Procedure:

    • Anesthesia is administered to the rat.

    • A surgical procedure is performed to temporarily occlude specific cerebral arteries (e.g., four-vessel occlusion) to induce ischemia (lack of blood flow) in the brain for a defined period (e.g., 30 minutes).[1]

    • Following the ischemic period, the occlusion is removed, allowing blood to flow back into the brain (reperfusion). This reperfusion phase is when a burst of free radical production occurs.

    • This compound (e.g., 30 mg/kg) or a vehicle control is typically administered prior to the induction of ischemia.[1]

Cortical Cup Technique
  • Objective: To collect fluid (superfusate) from the surface of the cerebral cortex for the analysis of released substances, including free radicals.

  • General Procedure:

    • A small craniotomy is performed to expose the cerebral cortex.

    • A small, open-bottomed cylinder (the "cup") is placed on the surface of the cortex and sealed to prevent leakage.

    • The cup is filled with an artificial cerebrospinal fluid (aCSF).

    • The aCSF is periodically collected and replaced, allowing for the sampling of substances that diffuse from the brain tissue into the fluid. In the context of the this compound studies, the spin-trapping agent POBN was included in the aCSF.

Free Radical Detection: Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
  • Objective: To detect and identify highly reactive, short-lived free radicals.

  • Principle: Free radicals are paramagnetic and can be detected by ESR. However, their instability makes direct detection difficult. Spin trapping involves using a "spin trap" molecule (in this case, α-(4-pyridyl-1-oxide)-N-tert-butylnitrone, POBN) that reacts with the free radical to form a more stable radical adduct. This adduct can then be detected by ESR.

  • General Procedure:

    • The collected cortical superfusate containing the POBN-radical adducts is placed in a quartz capillary tube.

    • The capillary tube is inserted into the ESR spectrometer.

    • The spectrometer applies a magnetic field and microwaves to the sample.

    • The absorption of microwaves by the unpaired electrons in the POBN-radical adducts is detected, generating a characteristic spectrum.

    • The shape and splitting pattern of the ESR spectrum can be used to identify the type of free radical that was trapped (e.g., hydroxyl radical).[1][3]

Discussion and Future Directions

The early-stage research on this compound provides foundational evidence for its antioxidant properties, mediated through the inhibition of xanthine oxidase. The preclinical studies in a rat model of ischemia-reperfusion injury demonstrated a clear reduction in free radical generation.

However, a significant gap in the current body of knowledge is the lack of quantitative data, such as the IC50 and Ki values for this compound's inhibition of xanthine oxidase. Such data are crucial for understanding its potency and for guiding further drug development.

Furthermore, the impact of this compound on key cellular antioxidant defense pathways, such as the Nrf2 signaling pathway, remains unexplored. Future research should aim to:

  • Determine the precise enzyme kinetics of this compound's interaction with xanthine oxidase.

  • Investigate the dose-dependent effects of this compound on a wider range of oxidative stress markers (e.g., lipid peroxidation products, protein carbonyls).

  • Elucidate whether this compound modulates the expression or activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Explore the potential of this compound in other disease models where oxidative stress is a key pathological feature.

  • Conduct clinical trials to assess the safety and efficacy of this compound in human diseases associated with oxidative stress.

References

Amflutizole: An In-Depth Analysis of Cellular Targets Beyond Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive research into the pharmacological profile of Amflutizole, current scientific literature overwhelmingly points to xanthine oxidase as its primary and likely exclusive cellular target. Investigations into potential off-target effects have not yielded significant evidence of other molecular interactions.

This compound is a well-established inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism. This inhibition forms the basis of its therapeutic effects, primarily in reducing the production of uric acid and reactive oxygen species. While the concept of drug promiscuity and off-target effects is a significant area of investigation in modern pharmacology, there is a notable absence of published data identifying alternative cellular targets for this compound.

Comprehensive searches of scientific databases and literature have failed to uncover any studies demonstrating this compound's binding to or inhibition of other enzymes, receptors, or signaling proteins. Standard industry practices for profiling drug candidates, such as broad panel kinase screening (kinome scans) or other target deconvolution methods, do not appear to have been published for this compound, or if they have, the results did not indicate any significant off-target interactions.

The Singular Focus: Xanthine Oxidase Inhibition

The mechanism of this compound's action on xanthine oxidase is well-documented. It acts as a potent inhibitor, thereby blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid. This reduction in uric acid levels is beneficial in conditions like gout. Furthermore, by inhibiting xanthine oxidase, this compound also curtails the production of superoxide radicals, which are byproducts of the enzymatic reaction and contributors to oxidative stress.

The following diagram illustrates the established mechanism of action of this compound.

Amflutizole_Mechanism cluster_purine Purine Metabolism cluster_ros Reactive Oxygen Species Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Xanthine_Oxidase Xanthine Oxidase This compound->Xanthine_Oxidase Inhibition Superoxide Superoxide Radicals This compound->Superoxide Reduces Xanthine_Oxidase->Superoxide Production

Caption: Established mechanism of this compound action.

The Search for Off-Target Interactions: A Null Finding

In preparing this guide, extensive searches were conducted to identify any peer-reviewed studies, clinical trial data, or preclinical research reports detailing non-xanthine oxidase targets of this compound. These searches included terms such as "this compound off-target effects," "this compound promiscuity," "this compound target deconvolution," and "this compound kinome scan."

The consistent result of these inquiries was a lack of affirmative findings. This suggests one of two possibilities: either this compound is a highly specific drug with minimal off-target activity, or comprehensive, unbiased screening for such targets has not been conducted and/or published.

Implications for Researchers and Drug Development Professionals

For researchers and scientists, the high specificity of this compound for xanthine oxidase makes it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes. The absence of known off-target effects simplifies the interpretation of experimental results.

For drug development professionals, the apparent high selectivity of this compound is a desirable characteristic, as it generally correlates with a lower incidence of adverse effects. However, it is crucial to acknowledge that the absence of evidence is not evidence of absence. Should future research priorities shift, a comprehensive and unbiased screening of this compound against a broad panel of cellular targets could provide a more definitive answer regarding its selectivity.

Conclusion

Amflutizole CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amflutizole is a chemical compound identified as a xanthine oxidase inhibitor. This guide provides a summary of its core technical details based on available public information.

Core Chemical Identifiers

A clear identification of this compound is crucial for any research or developmental activity. The following table summarizes its key chemical identifiers.

IdentifierValue
CAS Number 82114-19-0
Molecular Formula C₁₁H₇F₃N₂O₂S

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed below.

PropertyValue
Molecular Weight 288.25 g/mol
IUPAC Name 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid

Mechanism of Action and Therapeutic Potential

This compound is classified as a xanthine oxidase inhibitor.[1] Xanthine oxidase is a key enzyme in the metabolic pathway that leads to the production of uric acid. By inhibiting this enzyme, this compound has been investigated for its potential in the treatment of gout, a condition characterized by high levels of uric acid in the blood.[1]

One study from 1994 explored the effects of this compound on ischemia-evoked purine release and the formation of free radicals in the cerebral cortex of rats. This suggests a potential area of research into its neuroprotective properties.

Further in-depth data from extensive clinical trials, detailed experimental protocols, and established signaling pathways for this compound are not widely available in the public domain based on current search results. The majority of available information is limited to its primary identification and classification as a xanthine oxidase inhibitor.

Logical Relationship of Action

The diagram below illustrates the basic logical relationship of this compound's primary mechanism of action as a xanthine oxidase inhibitor.

Amflutizole_Mechanism cluster_pathway Uric Acid Synthesis Pathway cluster_intervention Therapeutic Intervention Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound This compound->Xanthine This compound->UricAcid Inhibition

References

Amflutizole: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amflutizole is a xanthine oxidase inhibitor investigated for the treatment of gout.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that are critical for its pharmaceutical development. The information herein is intended to guide researchers in performing the necessary studies to establish a complete physicochemical profile of this compound.

This compound: Compound Profile

This compound, with the IUPAC name 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid, is a solid powder.[1][2] A supplier indicates that it is soluble in dimethyl sulfoxide (DMSO).[2] For storage, it is recommended to keep it in a dry, dark environment at 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months to years).[2] The reported shelf life under proper storage is greater than three years.[2]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The following section details the standard experimental protocols for determining the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility of this compound should be determined in a range of solvents relevant to pharmaceutical formulation and preclinical studies.

Objective: To determine the saturation concentration of this compound in various solvents at different temperatures.

Materials:

  • This compound reference standard

  • Solvents:

    • Purified Water

    • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Ethanol

    • Methanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

  • Calibrated temperature-controlled shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • Vials with screw caps

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C and 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Repeat the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility Data

The obtained solubility data should be presented in a clear and organized tabular format.

Table 1: Illustrative Solubility Data for a Hypothetical Compound Similar to this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (molarity)
Purified Water25Data not availableData not available
pH 1.2 Buffer25Data not availableData not available
pH 7.4 Buffer25Data not availableData not available
Ethanol25Data not availableData not available
DMSO25Soluble[2]Data not available

Stability Assessment

Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify likely degradation products.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in 0.1 N HCl, purified water, and 0.1 N NaOH.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at various time points, neutralize them if necessary, and analyze using the stability-indicating method.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature and analyze at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples after exposure and compare them to a control sample protected from light.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C).

    • Analyze the sample at various time points.

Data Presentation: Stability Data

The results of the forced degradation studies should be summarized in a table.

Table 2: Illustrative Forced Degradation Data for a Hypothetical Compound

Stress ConditionCondition DetailsObservation% DegradationMajor Degradation Products (RT)
Acid Hydrolysis0.1 N HCl, 60°C, 24hData not availableData not availableData not available
Base Hydrolysis0.1 N NaOH, 60°C, 24hData not availableData not availableData not available
Oxidation3% H₂O₂, RT, 24hData not availableData not availableData not available
Photolytic1.2 million lux hoursData not availableData not availableData not available
Thermal (Solid)80°C, 48hData not availableData not availableData not available

Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships. The following are Graphviz (DOT language) scripts for generating such diagrams.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at controlled temperature (25°C & 37°C) prep2->equil1 equil2 Monitor for 24, 48, 72 hours equil1->equil2 sep1 Visual inspection for excess solid equil2->sep1 sep2 Centrifuge to separate solid sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify using validated HPLC method ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Drug Substance hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis light) start->photolysis thermal Thermal (Dry Heat) start->thermal sampling Sample at time points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Specificity of Analytical Method analysis->method

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Amflutizole in Vitro Xanthine Oxidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amflutizole is a known inhibitor of xanthine oxidase, the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of uric acid levels can lead to conditions such as gout. Therefore, in vitro assessment of xanthine oxidase inhibitors like this compound is a critical step in drug discovery and development. These application notes provide a detailed protocol for determining the inhibitory activity of this compound on xanthine oxidase in an in vitro setting using a spectrophotometric assay.

Principle of the Assay

The in vitro xanthine oxidase inhibition assay is based on the spectrophotometric measurement of uric acid, the product of the enzymatic reaction. Xanthine oxidase catalyzes the conversion of xanthine to uric acid, which has a characteristic absorbance maximum at 290-295 nm. By measuring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. The presence of an inhibitor, such as this compound, will decrease the rate of uric acid formation, leading to a lower rate of increase in absorbance. The inhibitory activity is quantified by comparing the reaction rates in the presence and absence of the inhibitor.

Data Presentation

Table 1: Inhibitory Activity of Selected Compounds on Xanthine Oxidase

CompoundIC50 ValueInhibition TypeReference
This compoundTo be determined experimentallyCompetitive (Predicted)N/A
Allopurinol (Positive Control)~2.84 µMCompetitive[2]
Luteolin7.83 µMCompetitive
Isoacteoside45.48 µMCompetitive

Note: The IC50 value for this compound should be determined by performing the described protocol with a range of inhibitor concentrations and calculating the concentration that results in 50% inhibition of the enzyme activity.

Experimental Protocols

Materials and Reagents

  • Xanthine Oxidase (from bovine milk or other suitable source)

  • This compound

  • Allopurinol (positive control)

  • Xanthine

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer capable of reading at 295 nm

Reagent Preparation

  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.

  • Xanthine Oxidase Solution (0.1 U/mL): Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay will be lower.

  • Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be required to fully dissolve the xanthine.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Allopurinol Stock Solution (e.g., 1 mM): Dissolve allopurinol in DMSO.

  • Working Solutions: Prepare serial dilutions of this compound and allopurinol in potassium phosphate buffer to achieve a range of desired concentrations for the assay. Ensure the final DMSO concentration in the assay mixture is low (e.g., <1%) to avoid affecting enzyme activity.

In Vitro Xanthine Oxidase Inhibition Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

  • Assay Mixture Preparation: In each well of a 96-well microplate, add the following in the specified order:

    • Potassium Phosphate Buffer (to bring the final volume to 200 µL)

    • 10 µL of various concentrations of this compound or Allopurinol (test and positive control wells) or buffer/DMSO (for the enzyme activity control well).

    • 20 µL of Xanthine Oxidase solution (e.g., 0.05 U/mL final concentration).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.

  • Initiation of Reaction: Add 100 µL of the Xanthine solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 295 nm every 30 seconds for a total of 5-10 minutes using a microplate reader set to kinetic mode. The rate of increase in absorbance is proportional to the rate of uric acid formation.

  • Blank Measurements: Prepare blank wells containing all components except for the xanthine oxidase to subtract any background absorbance from the test compounds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

      • V_control is the rate of reaction in the absence of the inhibitor.

      • V_inhibitor is the rate of reaction in the presence of the inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

XanthineOxidasePathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound This compound->XanthineOxidase_node AssayWorkflow start Start: Prepare Reagents prep_plate Prepare 96-well Plate (Buffer, Inhibitor, Enzyme) start->prep_plate pre_incubate Pre-incubate at 25°C for 15 minutes prep_plate->pre_incubate add_substrate Add Xanthine Substrate to Initiate Reaction pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 295 nm) add_substrate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end_node End: Report Results analyze->end_node

References

Application Notes and Protocols for the Use of Amflutizole in a Rat Model of Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Amflutizole, a xanthine oxidase inhibitor, in a rat model of hyperuricemia. The protocols outlined below are designed to assist in the preclinical evaluation of this compound's efficacy in lowering serum uric acid levels.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other metabolic and cardiovascular diseases. This compound is a compound known to inhibit xanthine oxidase, the key enzyme in the purine degradation pathway responsible for the production of uric acid.[1][2] Studies in humans have shown that this compound can reduce serum urate concentrations, not only by modestly inhibiting xanthine oxidase but also by enhancing the renal clearance of uric acid.[3] This dual mechanism of action makes it a compound of interest for hyperuricemia research.

These protocols describe two common methods for inducing hyperuricemia in rats: the potassium oxonate-induced model and the high-purine diet-induced model. The application of this compound in these models will allow for the assessment of its antihyperuricemic properties.

Materials and Reagents

  • This compound

  • Potassium Oxonate

  • Hypoxanthine (optional, for use with potassium oxonate model)

  • High-Purine Diet ingredients (e.g., yeast extract, adenine) or commercially available high-purine chow

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Standard rat chow

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., tubes, syringes)

  • Centrifuge

  • Spectrophotometer or automated clinical chemistry analyzer

  • Uric acid, creatinine, and blood urea nitrogen (BUN) assay kits

  • Xanthine oxidase activity assay kit

  • Animal gavage needles

Experimental Protocols

Two primary models for inducing hyperuricemia in rats are presented below. Researchers should select the model that best suits their experimental objectives.

Protocol 1: Potassium Oxonate-Induced Hyperuricemia Model

This model rapidly induces hyperuricemia by inhibiting uricase, the enzyme that breaks down uric acid in most mammals, including rats.

3.1.1. Induction of Hyperuricemia

  • Acclimatize male rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Prepare a suspension of potassium oxonate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer potassium oxonate orally or intraperitoneally to the rats. A commonly used dosage is 250-300 mg/kg body weight.[4][5]

  • To further elevate uric acid levels, hypoxanthine (e.g., 250-500 mg/kg, oral gavage) can be co-administered with potassium oxonate.[5]

  • Hyperuricemia is typically established within a few hours to a few days of potassium oxonate administration.

3.1.2. This compound Treatment

  • Prepare a suspension of this compound in the chosen vehicle.

  • Based on a study in a rat model of cerebral ischemia, a starting dose of 30 mg/kg of this compound administered intraperitoneally can be used.[1] Dose-response studies (e.g., 10, 30, and 100 mg/kg) are recommended to determine the optimal dose for antihyperuricemic effects.

  • Administer this compound one hour before or concurrently with the induction of hyperuricemia.

  • For chronic studies, this compound can be administered daily for the duration of the experiment.

3.1.3. Sample Collection and Analysis

  • Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours after treatment for acute studies; weekly for chronic studies).

  • Centrifuge the blood to separate the serum.

  • Measure serum levels of uric acid, creatinine, and BUN using commercially available assay kits.

  • For urinalysis, house the rats in metabolic cages to collect 24-hour urine samples. Measure urine volume and uric acid concentration to determine total uric acid excretion.

  • To assess the mechanism of action, measure xanthine oxidase activity in liver homogenates using a specific assay kit.

Protocol 2: High-Purine Diet-Induced Hyperuricemia Model

This model more closely mimics the diet-induced hyperuricemia observed in humans and is suitable for chronic studies.

3.2.1. Induction of Hyperuricemia

  • Acclimatize rats as described in Protocol 1.

  • Feed the rats a specially formulated high-purine diet. A common composition includes a high percentage of yeast extract (e.g., 10-15%) and/or adenine (e.g., 0.5-2%) mixed with standard chow.[6][7][8]

  • Provide the high-purine diet and water ad libitum for a period of 2 to 8 weeks to establish stable hyperuricemia.

  • Monitor the animals' food and water intake and body weight regularly.

3.2.2. This compound Treatment

  • Prepare this compound as described in Protocol 1.

  • Administer this compound orally via gavage daily, starting after the establishment of hyperuricemia. A dosage of 30 mg/kg can be used as a starting point, with adjustments based on pilot studies.

  • Include a positive control group treated with a known xanthine oxidase inhibitor, such as allopurinol (e.g., 5-10 mg/kg, orally).[4]

3.2.3. Sample Collection and Analysis

  • Collect blood and urine samples at baseline (before starting the high-purine diet), after the induction period, and at regular intervals during the this compound treatment period (e.g., weekly).

  • Perform the biochemical analyses as described in Protocol 1 (serum uric acid, creatinine, BUN; urine uric acid; and liver xanthine oxidase activity).

Data Presentation

Summarize all quantitative data in tables for clear comparison between experimental groups.

Table 1: Experimental Groups for Hyperuricemia Models

GroupModel InductionTreatment
1. Normal ControlStandard Chow/VehicleVehicle
2. Hyperuricemia ModelPotassium Oxonate or High-Purine DietVehicle
3. This compound (Low Dose)Potassium Oxonate or High-Purine DietThis compound (e.g., 10 mg/kg)
4. This compound (Mid Dose)Potassium Oxonate or High-Purine DietThis compound (e.g., 30 mg/kg)
5. This compound (High Dose)Potassium Oxonate or High-Purine DietThis compound (e.g., 100 mg/kg)
6. Positive ControlPotassium Oxonate or High-Purine DietAllopurinol (e.g., 10 mg/kg)

Table 2: Key Parameters to be Measured

ParameterSample TypePurpose
Serum Uric AcidSerumPrimary endpoint for hyperuricemia
Serum CreatinineSerumIndicator of renal function
Serum BUNSerumIndicator of renal function
Urine Uric Acid Excretion24-hour UrineTo assess uricosuric effect
Liver Xanthine Oxidase ActivityLiver TissueTo confirm mechanism of action
Body Weight-To monitor general health
Food and Water Intake-To monitor general health

Visualizations

The following diagrams illustrate the experimental workflow and the underlying signaling pathways.

experimental_workflow cluster_setup Phase 1: Acclimatization & Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis acclimatization Acclimatization (1 week) induction Hyperuricemia Induction (Potassium Oxonate or High-Purine Diet) acclimatization->induction treatment This compound or Vehicle Administration (Acute or Chronic) induction->treatment sampling Blood & Urine Sampling treatment->sampling biochemical Biochemical Analysis (Uric Acid, Creatinine, BUN) sampling->biochemical xo_activity Xanthine Oxidase Activity Assay sampling->xo_activity

Caption: Experimental workflow for evaluating this compound in a rat model of hyperuricemia.

uric_acid_pathway purines Dietary Purines & Endogenous Purine Metabolism hypoxanthine Hypoxanthine purines->hypoxanthine xanthine Xanthine hypoxanthine->xanthine XO uric_acid Uric Acid xanthine->uric_acid XO allantoin Allantoin (in rats) uric_acid->allantoin Uricase (inhibited in model) renal_excretion Renal Excretion uric_acid->renal_excretion xo Xanthine Oxidase (XO) uricase Uricase This compound This compound This compound->xo Inhibits This compound->renal_excretion Enhances potassium_oxonate Potassium Oxonate potassium_oxonate->uricase Inhibits

Caption: Simplified pathway of uric acid metabolism and points of intervention.

Conclusion

The provided protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in established rat models of hyperuricemia. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the understanding of this compound's efficacy and mechanism of action in the context of hyperuricemia. Careful consideration of the appropriate animal model and dosing regimen is crucial for the successful execution of these studies.

References

Amflutizole: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of amflutizole, a xanthine oxidase inhibitor, for in vivo research applications. The following protocols are based on published preclinical studies and are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant animal models.

Data Presentation

The following table summarizes the quantitative data from key in vivo studies investigating the effects of this compound.

StudyAnimal ModelIndicationRoute of AdministrationDosage/ConcentrationKey Findings
O'Regan et al. (1994)RatCerebral IschemiaTopical (Cortical Cup)10 µMEnhanced ischemia-evoked hypoxanthine release, suppressed xanthine formation, and eliminated ischemia/reperfusion-evoked free radical generation.[1]
Phillis et al. (1994)RatCerebral IschemiaSystemic (Unspecified)30 mg/kgVirtually abolished free radical formation and release following cerebral ischemia/reperfusion.[2]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. During conditions such as ischemia, the breakdown of adenosine triphosphate (ATP) leads to an accumulation of hypoxanthine. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. This process, particularly during reperfusion when oxygen is reintroduced, can generate reactive oxygen species (ROS), leading to oxidative stress and tissue damage. By inhibiting xanthine oxidase, this compound blocks this pathway, reducing the production of uric acid and, more importantly, mitigating the generation of harmful free radicals.

cluster_0 Ischemia/Reperfusion Injury ATP ATP Hypoxanthine Hypoxanthine ATP->Hypoxanthine ATP Breakdown Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Hypoxanthine->Reactive Oxygen Species (ROS) Generates Uric Acid Uric Acid Xanthine->Uric Acid Catalyzed by Xanthine->Reactive Oxygen Species (ROS) Generates Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase->Xanthine Xanthine Oxidase->Uric Acid This compound This compound This compound->Xanthine Oxidase Inhibits

Caption: Mechanism of this compound in Ischemia/Reperfusion Injury.

Experimental Protocols

Protocol 1: Topical Administration in a Rat Model of Cerebral Ischemia

This protocol is adapted from the study by O'Regan et al. (1994)[1].

Objective: To assess the effect of topically applied this compound on purine release and free radical formation during and after cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Cortical cups

  • Microdialysis equipment (optional, for purine collection)

  • Electron spin resonance (ESR) spectrometer for free radical detection

  • Four-vessel occlusion surgical setup

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the cerebral cortex.

  • Four-Vessel Occlusion: Induce cerebral ischemia by occluding the four major arteries supplying the brain for a period of 20 minutes.

  • Cortical Cup Placement: Place a cortical cup over the exposed cortex.

  • This compound Administration: Perfuse the cortical cup with aCSF containing 10 µM this compound.

  • Sample Collection: Collect the cortical superfusate at regular intervals during ischemia and subsequent reperfusion.

  • Analysis:

    • Analyze the collected superfusate for hypoxanthine, xanthine, and uric acid levels using high-performance liquid chromatography (HPLC).

    • Detect free radical formation in the superfusate using ESR spectroscopy.

cluster_1 Experimental Workflow: Topical Administration Animal_Prep Animal Preparation (Anesthesia, Craniotomy) Ischemia_Induction Induce Cerebral Ischemia (4-Vessel Occlusion, 20 min) Animal_Prep->Ischemia_Induction Drug_Admin Topical Administration (Cortical Cup with 10 µM this compound) Ischemia_Induction->Drug_Admin Sample_Collection Collect Cortical Superfusate Drug_Admin->Sample_Collection Analysis Analyze Samples (HPLC for Purines, ESR for Free Radicals) Sample_Collection->Analysis

Caption: Workflow for Topical this compound Administration in a Rat Ischemia Model.

Protocol 2: Systemic Administration in a Rat Model of Cerebral Ischemia

This protocol is based on the study by Phillis et al. (1994)[2].

Objective: To evaluate the effect of systemically administered this compound on free radical generation following cerebral ischemia and reperfusion.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle for injection (e.g., saline, DMSO)

  • Anesthetic agent

  • Surgical instruments for four-vessel occlusion

  • Cortical cup and perfusion system

  • Electron spin resonance (ESR) spectrometer

Procedure:

  • Animal Preparation: Anesthetize the rat and prepare it for surgery.

  • This compound Administration: Administer this compound at a dose of 30 mg/kg. The original abstract does not specify the route of administration; however, intraperitoneal (IP) or intravenous (IV) injection are common systemic routes for preclinical studies. The choice of route should be determined based on the pharmacokinetic properties of the drug and the desired onset of action.

  • Ischemia Induction: After a suitable pre-treatment period to allow for drug distribution, induce cerebral ischemia using the four-vessel occlusion method for 30 minutes.

  • Reperfusion and Sample Collection: Initiate reperfusion and place a cortical cup on the exposed cortex. Perfuse with aCSF and collect the superfusate.

  • Free Radical Detection: Analyze the collected superfusate for the presence of free radical adducts using ESR spectroscopy.

cluster_2 Experimental Workflow: Systemic Administration Animal_Prep_Sys Animal Preparation (Anesthesia) Drug_Admin_Sys Systemic Administration (30 mg/kg this compound) Animal_Prep_Sys->Drug_Admin_Sys Ischemia_Induction_Sys Induce Cerebral Ischemia (4-Vessel Occlusion, 30 min) Drug_Admin_Sys->Ischemia_Induction_Sys Reperfusion_Sample Reperfusion & Sample Collection (Cortical Superfusate) Ischemia_Induction_Sys->Reperfusion_Sample Analysis_Sys Analyze Samples (ESR for Free Radicals) Reperfusion_Sample->Analysis_Sys

Caption: Workflow for Systemic this compound Administration in a Rat Ischemia Model.

References

Application Notes and Protocols for Preparing Antifungal Stock Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Amflutizole." However, search results predominantly yielded information for "Fluconazole," a widely used antifungal agent in cell culture experiments, and "Fluticasone," a corticosteroid. This compound is primarily known as a xanthine oxidase inhibitor for treating gout[1]. Given the context of "cell culture experiments," this document will focus on Fluconazole , assuming it is the intended compound of interest.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent commonly used to treat and prevent fungal infections.[2][3] In cell culture, it is often employed to study fungal biology, screen for antifungal drug efficacy, and as a prophylactic agent to prevent fungal contamination in long-term cultures.[4] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of Fluconazole stock solutions in a research setting.

Physicochemical Properties and Solubility

Fluconazole is a white crystalline powder. Its solubility is a key factor in the preparation of stock solutions for cell culture applications. While it has limited aqueous solubility, it is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[5][6][7]

Table 1: Physicochemical and Solubility Data for Fluconazole

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂F₂N₆O[5][8]
Molecular Weight 306.27 g/mol [5][8]
Appearance Crystalline solid[9]
Solubility in DMSO ≥ 100 mg/mL (326.51 mM)[5]
Solubility in Water 2 mg/mL (6.53 mM; requires sonication)[5]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[5]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Fluconazole Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of Fluconazole in DMSO.

Materials:

  • Fluconazole powder (MW: 306.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[10]

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Calculate the required mass of Fluconazole:

    • To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 306.27 g/mol = 30.627 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 30.63 mg of Fluconazole powder and add it to the tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the Fluconazole powder.[5]

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization (Optional but Recommended):

    • To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: General Cell Viability Assay using Fluconazole

This protocol outlines a general method for assessing the effect of Fluconazole on the viability of a cell line using a resazurin-based assay.

Materials:

  • Cells of interest (e.g., a cancer cell line or a fungal cell line)

  • Complete cell culture medium appropriate for the cell line

  • 96-well flat-bottom cell culture plates

  • Fluconazole stock solution (e.g., 100 mM in DMSO)

  • Sterile PBS

  • Resazurin-based cell viability reagent

  • Multi-channel pipette

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Resuspend the cells in fresh, complete medium to the desired seeding density.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.[13]

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the Fluconazole stock solution in complete cell culture medium.

    • It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).[12]

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Fluconazole working solutions to the respective wells.

    • Include appropriate controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.[14]

      • No-Cell Control: Wells with medium only to measure background fluorescence/absorbance.[14]

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time can vary depending on the cell line and the experimental goals.[15]

  • Cell Viability Assessment:

    • Following the incubation period, add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).[12]

    • Incubate for an additional 1-4 hours at 37°C.[14]

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for resazurin).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of Fluconazole that inhibits cell growth by 50%).

Visualizations

Mechanism of Action of Fluconazole

Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane integrity and function, leading to the inhibition of fungal growth.[2][16]

Fluconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Ergosterol_Depletion Ergosterol Depletion Enzyme->Ergosterol Conversion Toxic_Sterols Toxic Sterol Accumulation Fluconazole Fluconazole Fluconazole->Enzyme Inhibition Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Inhibition Inhibition of Fungal Growth Membrane_Disruption->Growth_Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Fluconazole Stock Solution C Prepare Serial Dilutions A->C B Culture and Harvest Cells D Seed Cells in 96-Well Plate B->D E Treat Cells with Fluconazole Dilutions (24-72h Incubation) C->E D->E F Add Cell Viability Reagent E->F G Incubate (1-4h) F->G H Measure Fluorescence/Absorbance G->H I Calculate % Viability H->I J Generate Dose-Response Curve and Determine IC₅₀ I->J

References

Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with Amflutizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing amflutizole, a potent xanthine oxidase inhibitor, for the investigation of ischemia-reperfusion (I/R) injury. The following sections detail the mechanism of action, relevant signaling pathways, and experimental protocols for employing this compound in preclinical research models of cerebral ischemia.

Introduction to Ischemia-Reperfusion Injury and the Role of Xanthine Oxidase

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This secondary injury cascade is a significant contributor to the pathophysiology of various clinical conditions, including stroke, myocardial infarction, and organ transplantation. A key contributor to I/R injury is the excessive production of reactive oxygen species (ROS).

During ischemia, the depletion of adenosine triphosphate (ATP) leads to the accumulation of its breakdown products, including hypoxanthine. Concurrently, the enzyme xanthine dehydrogenase is converted to xanthine oxidase. Upon reperfusion, the reintroduction of molecular oxygen fuels the xanthine oxidase-mediated conversion of hypoxanthine to xanthine and then to uric acid. This process generates a burst of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), overwhelming the endogenous antioxidant defenses and leading to oxidative stress. This oxidative stress triggers a cascade of detrimental events, including lipid peroxidation, protein oxidation, DNA damage, inflammation, and ultimately, cell death through apoptosis and necrosis.

This compound: A Tool to Probe the Role of Xanthine Oxidase in I/R Injury

This compound is a specific inhibitor of xanthine oxidase. By blocking this enzyme, this compound prevents the formation of xanthine and the associated burst of ROS during reperfusion.[1] This targeted mechanism of action makes this compound a valuable pharmacological tool to investigate the specific contribution of the xanthine oxidase pathway to I/R-induced tissue damage. Studies have demonstrated that this compound effectively suppresses the formation of free radicals in the cerebral cortex of rats following ischemia-reperfusion.[1]

Quantitative Data on Xanthine Oxidase Inhibition in Cerebral Ischemia

Xanthine Oxidase InhibitorAnimal ModelIschemia ModelAdministration TimeInfarct Volume Reduction (%)Neurological Deficit ImprovementReference
AllopurinolRatMiddle Cerebral Artery Occlusion (MCAO)2 hours before ischemiaStatistically significant reductionNot reported[2]
AllopurinolRatBilateral Common Carotid Artery Occlusion24 and 1 hour before ischemiaNot explicitly quantified, but prevented cerebral water content increasePrevented loss of righting reflex[3]
AllopurinolHumanAcute Ischemic StrokeWithin 24 hours of onsetNot applicableImproved final functional status (mRS 0-2)[4]

Note: The data presented for allopurinol should be considered as indicative of the potential effects of xanthine oxidase inhibition. Further studies are required to quantify the specific effects of this compound on infarct size and neurological outcomes.

Experimental Protocols

This compound Preparation for In Vivo Administration

Detailed information regarding the specific vehicle and preparation method for this compound for in vivo administration was not available in the reviewed literature. Researchers should perform solubility and stability studies to determine an appropriate vehicle (e.g., saline, DMSO, or a cyclodextrin-based solution) for their specific experimental needs.

Rat Model of Global Cerebral Ischemia: Four-Vessel Occlusion (4-VO)

This protocol describes a two-stage surgical procedure to induce transient global cerebral ischemia in rats, a widely used model to study the mechanisms of neuronal death and neuroprotective strategies.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpels, scissors, forceps, retractors)

  • Electrocautery unit

  • Stereotaxic apparatus

  • Heating pad to maintain body temperature

  • Suture materials

  • Aneurysm clips

Procedure:

Day 1: Vertebral Artery Occlusion

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Make a midline incision on the dorsal neck to expose the cervical vertebrae.

  • Carefully dissect the paraspinal muscles to expose the alar foramina of the first cervical vertebra (C1).

  • Insert the tip of an electrocautery needle into each alar foramen to permanently occlude the vertebral arteries.

  • Suture the incision and allow the animal to recover for 24 hours.

Day 2: Common Carotid Artery Occlusion and Reperfusion

  • Re-anesthetize the rat.

  • Make a ventral midline cervical incision and expose both common carotid arteries, taking care to separate them from the vagus nerves.

  • Place loose ligatures around each common carotid artery.

  • To induce ischemia, tighten the ligatures or apply aneurysm clips to occlude both arteries. The duration of occlusion can be varied (typically 10-30 minutes) to achieve the desired severity of injury.

  • Confirm ischemic insult by observing for loss of the righting reflex.

  • After the ischemic period, release the ligatures or remove the clips to allow for reperfusion.

  • Suture the incision and monitor the animal during recovery.

Assessment of Ischemic Injury
  • Histology: 24 to 72 hours post-reperfusion, animals can be euthanized, and brains perfusion-fixed for histological analysis. Staining with dyes like 2,3,5-triphenyltetrazolium chloride (TTC) can delineate the infarct area. Neuronal damage can be assessed using stains such as cresyl violet or by immunohistochemistry for markers of cell death (e.g., TUNEL stain).

  • Neurological Scoring: A battery of behavioral tests can be performed before and after ischemia to assess neurological deficits. This can include tests for motor function, coordination, and cognitive performance.

Cortical Superfusion using the Cortical Cup Technique

Principle: A small, open-bottomed cylinder (the "cup") is placed directly on the exposed dura mater of the rat brain. Artificial cerebrospinal fluid (aCSF), with or without the experimental compound (e.g., this compound), is continuously perfused through the cup. The superfusate is collected for the analysis of neurotransmitters, metabolites, or markers of oxidative stress.

General Steps:

  • Anesthetize the rat and fix its head in a stereotaxic frame.

  • Perform a craniotomy to expose the dura mater over the cortical region of interest.

  • Carefully place the cortical cup onto the dural surface and seal it, for example, with agar.

  • Perfuse the cup with warmed, oxygenated aCSF at a constant flow rate.

  • After a baseline collection period, switch to aCSF containing this compound.

  • Collect superfusate samples at regular intervals for subsequent analysis.

Visualizing the Role of this compound in Ischemia-Reperfusion

Signaling Pathway of Xanthine Oxidase-Mediated I/R Injury and this compound's Point of Intervention

G cluster_ischemia Ischemic Phase cluster_reperfusion Reperfusion Phase cluster_damage Cellular Damage ATP ATP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Degradation XD Xanthine Dehydrogenase XO Xanthine Oxidase XD->XO Conversion Superoxide Superoxide (O₂⁻) XO->Superoxide Catalysis H2O2 Hydrogen Peroxide (H₂O₂) XO->H2O2 Catalysis Oxygen O₂ (Reintroduced) Oxygen->Superoxide Oxygen->H2O2 ROS Reactive Oxygen Species (ROS) Superoxide->ROS H2O2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Inflammation Inflammation ROS->Inflammation Cell_Death Apoptosis & Necrosis Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death Inflammation->Cell_Death This compound This compound This compound->XO Inhibition

Caption: this compound inhibits xanthine oxidase, blocking ROS production.

Experimental Workflow for Studying this compound in a Rat Model of Cerebral I/R Injury

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Animal_Acclimation Animal Acclimation Day1_VAO Day 1: Vertebral Artery Occlusion Animal_Acclimation->Day1_VAO Amflutizole_Prep This compound Preparation Amflutizole_Group This compound Treatment Group Amflutizole_Prep->Amflutizole_Group Recovery_24h 24h Recovery Day1_VAO->Recovery_24h Day2_CCAO Day 2: Common Carotid Artery Occlusion (Ischemia Induction) Recovery_24h->Day2_CCAO Reperfusion Reperfusion Day2_CCAO->Reperfusion Vehicle_Group Vehicle Control Group Reperfusion->Vehicle_Group Reperfusion->Amflutizole_Group Neuro_Scores Neurological Scoring Vehicle_Group->Neuro_Scores Histology Histological Analysis (e.g., TTC Staining) Vehicle_Group->Histology Biochemical_Assays Biochemical Assays (e.g., Oxidative Stress Markers) Vehicle_Group->Biochemical_Assays Amflutizole_Group->Neuro_Scores Amflutizole_Group->Histology Amflutizole_Group->Biochemical_Assays

Caption: Workflow for in vivo testing of this compound in I/R injury.

References

Application of Amflutizole in Studying Reactive Oxygen Species Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Amflutizole (CAS Number: 82114-19-0) is a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism that is also a significant source of reactive oxygen species (ROS).[1][2] This property makes this compound a valuable pharmacological tool for investigating the role of xanthine oxidase-derived ROS in various physiological and pathological processes. By selectively blocking this enzymatic source of ROS, researchers can elucidate the specific contributions of these reactive species to cellular signaling, tissue injury, and disease pathogenesis.

The primary mechanism of this compound involves the inhibition of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. In these reactions, molecular oxygen is reduced, leading to the generation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This compound's inhibitory action effectively curtails this production of ROS, thereby mitigating downstream oxidative stress.

The study of this compound is particularly relevant in the context of ischemia-reperfusion injury, where the restoration of blood flow to ischemic tissues leads to a burst of ROS production, with xanthine oxidase being a major contributor.[3] Research has demonstrated that this compound can virtually abolish the formation of free radicals in animal models of cerebral ischemia-reperfusion.[3] This highlights its utility in dissecting the role of ROS in neuronal damage and exploring potential therapeutic strategies.

Furthermore, xanthine oxidase-derived ROS are implicated in the activation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By using this compound to control ROS production, researchers can investigate the intricate downstream effects of these signaling cascades in inflammation, cell proliferation, and apoptosis.

Quantitative Data Summary

The following table summarizes the available quantitative data on the application of this compound in ROS formation studies.

ParameterValueSpecies/ModelApplicationReference
In Vivo Efficacy 30 mg/kgRatCerebral Ischemia/Reperfusion[3]
Topical Efficacy 10 µMRatCerebral Ischemia/Reperfusion[4]
Effect on Free Radicals Virtually abolishedRatCerebral Ischemia/Reperfusion[3]

Key Signaling Pathways

Xanthine Oxidase-Mediated ROS and NF-κB Signaling

Xanthine oxidase-derived ROS can activate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. ROS can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and activate the transcription of target genes.

G Xanthine Oxidase-ROS-NF-κB Pathway cluster_XO Xanthine Oxidase Activity cluster_Nfkb NF-κB Signaling Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO O2 O₂ ROS ROS (O₂⁻, H₂O₂) O2->ROS XO Ikk IKK Complex ROS->Ikk Activates This compound This compound XO Xanthine Oxidase This compound->XO Inhibits IkB IκBα Ikk->IkB Phosphorylates Nfkb_active Active NF-κB Ikk->Nfkb_active Allows Translocation Nfkb NF-κB (p50/p65) IkB->Nfkb Inhibits Nucleus Nucleus Nfkb_active->Nucleus Gene Target Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Gene

Caption: Xanthine Oxidase-ROS-NF-κB Signaling Pathway.

Xanthine Oxidase-Mediated ROS and MAPK Signaling

The production of ROS by xanthine oxidase can also trigger the MAPK signaling cascade, which is involved in cellular stress responses, proliferation, and apoptosis. ROS can activate upstream kinases, leading to the phosphorylation and activation of key MAPK members like ERK, JNK, and p38.

G Xanthine Oxidase-ROS-MAPK Pathway cluster_XO Xanthine Oxidase Activity cluster_Mapk MAPK Signaling Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO O2 O₂ ROS ROS (O₂⁻, H₂O₂) O2->ROS XO ASK1 ASK1 ROS->ASK1 Activates MEKK1 MEKK1 ROS->MEKK1 Activates Raf Raf ROS->Raf Activates This compound This compound XO Xanthine Oxidase This compound->XO Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 MKK3_6 MKK3/6 MEKK1->MKK3_6 p38 p38 MKK3_6->p38 CellularResponse Cellular Response (Apoptosis, Proliferation) p38->CellularResponse MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK ERK->CellularResponse AP1->CellularResponse

Caption: Xanthine Oxidase-ROS-MAPK Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Xanthine Oxidase Activity by this compound

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on purified xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • This compound

  • Xanthine

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve xanthine in 10 mM NaOH to a stock concentration of 10 mM. Further dilute in potassium phosphate buffer to the desired final concentration (e.g., 100 µM).

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in potassium phosphate buffer.

    • Dilute xanthine oxidase in potassium phosphate buffer to a working concentration.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of this compound dilutions or vehicle control.

    • Add 160 µL of the xanthine solution to each well.

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction:

    • Add 20 µL of the xanthine oxidase solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 295 nm (the peak absorbance of uric acid) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of uric acid formation (V) from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition [(V_control - V_this compound) / V_control] * 100 against the concentration of this compound to determine the IC50 value.

G Workflow for In Vitro XO Inhibition Assay prep Prepare Reagents (XO, Xanthine, this compound) setup Set up 96-well plate (this compound/Vehicle + Xanthine) prep->setup preincubate Pre-incubate at 25°C setup->preincubate start Add Xanthine Oxidase preincubate->start measure Measure Absorbance at 295 nm start->measure analyze Calculate Reaction Rate and Determine IC50 measure->analyze

Caption: Workflow for In Vitro XO Inhibition Assay.

Protocol 2: In Vitro Measurement of this compound's Effect on ROS Production in Endothelial Cells

This protocol outlines a method to assess the impact of this compound on intracellular ROS levels in cultured endothelial cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • This compound

  • Hypoxanthine

  • H2DCFDA probe

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO₂.

    • Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • This compound Treatment:

    • Prepare various concentrations of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate for a predetermined time (e.g., 1-2 hours).

  • ROS Induction (Optional):

    • To induce ROS production from xanthine oxidase, add hypoxanthine (e.g., 100 µM final concentration) to the wells. Include a positive control group with hypoxanthine but no this compound.

  • H2DCFDA Staining:

    • Prepare a working solution of H2DCFDA (e.g., 10 µM) in pre-warmed PBS.

    • Wash the cells twice with warm PBS.

    • Add the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells twice with warm PBS.

    • Add PBS or a suitable imaging buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify using a fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of the control cells.

    • Compare the ROS levels in this compound-treated groups with the positive control to determine the dose-dependent inhibitory effect.

G Workflow for In Vitro ROS Measurement culture Culture Endothelial Cells treat Treat with this compound culture->treat induce Induce ROS with Hypoxanthine (Optional) treat->induce stain Stain with H2DCFDA induce->stain measure Measure Fluorescence stain->measure analyze Analyze and Compare ROS Levels measure->analyze

Caption: Workflow for In Vitro ROS Measurement in Endothelial Cells.

Protocol 3: In Vivo Study of this compound in a Rat Model of Ischemia-Reperfusion Injury

This protocol provides a general framework for investigating the effect of this compound on ROS formation in a rat model of cerebral ischemia-reperfusion.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • ROS detection method (e.g., brain tissue homogenization followed by a fluorescent probe assay, or in vivo imaging with specific probes)

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the laboratory conditions.

    • Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle control at a specified time before inducing ischemia.[3]

  • Induction of Ischemia-Reperfusion:

    • Anesthetize the rats.

    • Induce cerebral ischemia using a standard model, such as middle cerebral artery occlusion (MCAO).

    • After a defined period of ischemia (e.g., 60-90 minutes), remove the occlusion to allow for reperfusion.

  • ROS Measurement:

    • At a specific time point during reperfusion, sacrifice the animals.

    • Option A (Ex vivo):

      • Rapidly excise the brain and dissect the region of interest.

      • Homogenize the tissue in an appropriate buffer.

      • Use a fluorescent ROS probe (e.g., DHE for superoxide) on the tissue homogenate to quantify ROS levels.

    • Option B (In vivo):

      • If available, utilize in vivo imaging techniques with ROS-sensitive probes to monitor ROS production in real-time in the living animal.

  • Data Analysis:

    • Compare the levels of ROS in the brains of this compound-treated rats with the vehicle-treated control group.

    • Correlate ROS levels with other outcome measures, such as infarct volume or neurological deficit scores.

G Workflow for In Vivo Ischemia-Reperfusion Study prepare Animal Preparation and This compound Administration ischemia Induce Cerebral Ischemia prepare->ischemia reperfusion Initiate Reperfusion ischemia->reperfusion measure Measure ROS Levels (Ex vivo or In vivo) reperfusion->measure analyze Analyze Data and Correlate with Outcomes measure->analyze

Caption: Workflow for In Vivo Ischemia-Reperfusion Study in Rats.

References

Application Notes and Protocols for Testing Amflutizole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amflutizole is a therapeutic agent that has been investigated for its antihyperuricemic properties, primarily in the context of gout treatment.[1] Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, which is caused by elevated levels of uric acid in the blood (hyperuricemia). The enzyme xanthine oxidase plays a crucial role in the production of uric acid.[2][3][4][5] While this compound has been shown to modestly inhibit xanthine oxidase, its primary mechanism of action in reducing serum urate levels appears to be through the enhancement of renal clearance of uric acid.[1]

This document provides a detailed experimental framework for the comprehensive evaluation of this compound's efficacy. The protocols outlined herein are designed to assess its direct enzymatic activity, its impact on cellular signaling pathways related to oxidative stress and inflammation, and its overall therapeutic potential in preclinical models.

Proposed Signaling Pathway for this compound's Action

This compound's therapeutic effects can be hypothesized to occur through two main pathways:

  • Inhibition of Xanthine Oxidase: By directly inhibiting xanthine oxidase, this compound can reduce the production of uric acid and concomitantly decrease the generation of reactive oxygen species (ROS), which are byproducts of the enzymatic reaction.[2][3] This reduction in oxidative stress can, in turn, modulate downstream inflammatory signaling cascades.

  • Modulation of Inflammatory Pathways: Uric acid itself can act as a danger signal, triggering inflammatory responses through the activation of signaling pathways such as NF-κB.[6][7][8] By lowering uric acid levels (primarily through enhanced renal clearance), this compound can indirectly suppress this pro-inflammatory signaling.

These pathways are not mutually exclusive and may work in concert to produce the overall therapeutic effect of this compound.

G cluster_0 Cellular Environment This compound This compound XO Xanthine Oxidase This compound->XO Inhibits (modestly) Renal_Clearance Enhanced Renal Uric Acid Clearance This compound->Renal_Clearance Enhances (primarily) UricAcid Uric Acid XO->UricAcid Produces ROS Reactive Oxygen Species (ROS) XO->ROS Byproduct Purines Purines (Hypoxanthine, Xanthine) Purines->XO Substrate Inflammation_Pathways Inflammatory Signaling (e.g., NF-κB, MAPKs) UricAcid->Inflammation_Pathways Activates ROS->Inflammation_Pathways Activates Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) Inflammation_Pathways->Inflammatory_Response Leads to Renal_Clearance->UricAcid Reduces Systemic Levels G cluster_0 Experimental Phases cluster_1 Phase 1 Details cluster_2 Phase 2 Details cluster_3 Phase 3 Details Phase1 Phase 1: In Vitro Characterization XO_Inhibition Xanthine Oxidase Inhibition Assay Phase1->XO_Inhibition Antioxidant_Activity Antioxidant Activity (e.g., DPPH assay) Phase1->Antioxidant_Activity Phase2 Phase 2: Cell-Based Assays ROS_Measurement Intracellular ROS Measurement Phase2->ROS_Measurement Inflammation_Assay Inflammation Marker Quantification (e.g., ELISA) Phase2->Inflammation_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Phase2->Pathway_Analysis Phase3 Phase 3: In Vivo Efficacy Gout_Model Animal Model of Gout (e.g., MSU-induced) Phase3->Gout_Model Pharmacokinetics Pharmacokinetic Analysis Phase3->Pharmacokinetics Toxicology Toxicology and Safety Assessment Phase3->Toxicology XO_Inhibition->ROS_Measurement Antioxidant_Activity->ROS_Measurement ROS_Measurement->Inflammation_Assay Inflammation_Assay->Pathway_Analysis Pathway_Analysis->Gout_Model

References

Application Notes and Protocols for Assessing Amflutizole's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amflutizole is a novel synthetic compound under investigation for its potential therapeutic effects. As with any new chemical entity, a thorough evaluation of its impact on cell viability is a critical first step in the drug development process. These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cultured cells. The described assays are fundamental for determining the dose-dependent effects of the compound and for elucidating its mechanism of action at the cellular level. The protocols are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

Key Experimental Protocols

Several methods can be employed to measure cell viability, each with its own advantages and principles. It is recommended to use more than one assay to obtain reliable and comprehensive results.[1] This document outlines three common colorimetric assays: MTT, MTS, and a luminescent ATP-based assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The concentration of the formazan is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Mix gently by pipetting or shaking. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a 'one-step' colorimetric assay where the reduction of the MTS tetrazolium compound by viable cells produces a soluble formazan product.[2] This eliminates the need for a solubilization step.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition: After the treatment incubation, add 20 µL of the combined MTS/PES solution to each well.[2]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as described for the MTT assay.

ATP-Based Luminescence Assay

This assay quantifies ATP, an indicator of metabolically active cells.[5] In the presence of luciferase, ATP and luciferin react to produce light, and the luminescent signal is proportional to the amount of ATP present.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably using an opaque-walled 96-well plate to minimize well-to-well crosstalk.

  • Reagent Preparation: Prepare the ATP-releasing and luciferase-containing reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add 100 µL of the ATP assay reagent to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Luminescence of treated cells / Luminescence of vehicle control) x 100

Data Presentation

Quantitative data from cell viability assays should be summarized in a clear and structured format. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines.

Cell LineAssayIncubation Time (hours)This compound IC50 (µM)
MCF-7MTT4815.2 ± 1.8
A549MTT4825.5 ± 2.1
HeLaMTT4818.9 ± 1.5
MCF-7MTS4816.1 ± 2.0
A549MTS4826.3 ± 2.5
HeLaMTS4819.5 ± 1.9
MCF-7ATP-based4814.8 ± 1.6
A549ATP-based4824.9 ± 2.3
HeLaATP-based4818.2 ± 1.7

Table 1: Hypothetical IC50 values of this compound in various cancer cell lines as determined by different cell viability assays after 48 hours of treatment. Values are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment This compound Dilution This compound Dilution This compound Dilution->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Signal Development Signal Development Assay Reagent Addition->Signal Development Data Acquisition Data Acquisition Signal Development->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for cell viability assays.

Potential Signaling Pathway Affected by this compound

Based on the imidazole structure of this compound, it may share mechanisms with other imidazole-containing compounds that have shown anti-cancer activity.[6] One potential pathway is the inhibition of the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[7]

G This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Survival Cell Survival Downstream Effectors->Cell Survival

Caption: Potential inhibition of the PI3K/AKT pathway by this compound.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the initial assessment of this compound's effects on cell viability. Consistent and careful execution of these experiments will yield reliable data crucial for making informed decisions in the early stages of drug development. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully characterize its mechanism of action.

References

Amflutizole for inducing a pharmacological effect in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amflutizole is a potent inhibitor of xanthine oxidase, the enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This activity is crucial in the purine degradation pathway and is a significant source of reactive oxygen species (ROS). By inhibiting xanthine oxidase, this compound can modulate uric acid levels and mitigate oxidative stress, making it a valuable tool for studying cellular processes involving purine metabolism and oxidative damage. These application notes provide a comprehensive guide for utilizing this compound to induce pharmacological effects in primary cell cultures.

Mechanism of Action

This compound functions as a competitive inhibitor of xanthine oxidase. This inhibition leads to a decrease in the production of uric acid and a concurrent reduction in the generation of superoxide radicals, which are byproducts of the enzymatic reaction.[2][3] This mechanism makes this compound particularly relevant for investigating cellular responses to oxidative stress and ischemia-reperfusion injury in various primary cell types.

Potential Applications in Primary Cell Research

  • Ischemia-Reperfusion Injury Models: Investigate the protective effects of this compound against cellular damage induced by hypoxia and reoxygenation in primary cells such as cardiomyocytes, neurons, or endothelial cells.

  • Oxidative Stress Studies: Elucidate the role of xanthine oxidase-derived ROS in signaling pathways related to inflammation, apoptosis, and cellular senescence.

  • Purine Metabolism Research: Modulate the purine degradation pathway to study its impact on cellular function and signaling.

  • Drug Screening: Utilize this compound as a reference compound in screens for novel inhibitors of xanthine oxidase.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an experiment assessing the effect of this compound on primary human umbilical vein endothelial cells (HUVECs) subjected to hypoxia-reoxygenation (H/R) injury.

Treatment GroupThis compound (µM)Uric Acid (µg/mg protein)Intracellular ROS (RFU)Cell Viability (%)
Normoxia Control05.2 ± 0.4100 ± 898 ± 2
H/R Control015.8 ± 1.2350 ± 2565 ± 5
H/R + this compound110.1 ± 0.9220 ± 1878 ± 4
H/R + this compound106.5 ± 0.5130 ± 1189 ± 3
H/R + this compound505.4 ± 0.4105 ± 995 ± 2

Table 1: Hypothetical data demonstrating the dose-dependent effect of this compound on uric acid production, intracellular ROS levels, and cell viability in primary HUVECs following hypoxia-reoxygenation injury. Data are presented as mean ± standard deviation. RFU = Relative Fluorescence Units.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Wear appropriate personal protective equipment (PPE).

    • To prepare a 10 mM stock solution, dissolve 2.88 mg of this compound (molar mass: 288.24 g/mol ) in 1 mL of DMSO.[1]

    • Vortex until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Primary Cells with this compound

This protocol describes the treatment of primary endothelial cells with this compound to assess its effect on cellular viability under conditions of oxidative stress.

  • Cell Culture:

    • Culture primary human umbilical vein endothelial cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the HUVECs in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for 1-2 hours before inducing oxidative stress.

  • Induction of Oxidative Stress (Hypoxia-Reoxygenation Model):

    • After the pre-incubation with this compound, replace the medium with a deoxygenated buffer (e.g., by bubbling with 95% N2 / 5% CO2).

    • Place the cells in a hypoxic chamber (1% O2) for 4-6 hours.

    • Following the hypoxic period, return the cells to normoxic conditions (21% O2) by replacing the deoxygenated buffer with fresh, pre-warmed culture medium (containing the respective this compound concentrations). This initiates the reoxygenation phase.

    • Incubate for 12-24 hours.

  • Assessment of Pharmacological Effect:

    • Uric Acid Measurement: Collect the cell culture supernatant to measure uric acid levels using a commercially available uric acid assay kit. Normalize the results to the total protein content of the cell lysate.

    • Reactive Oxygen Species (ROS) Detection: Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Cell Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay.

Visualizations

This compound's Mechanism of Action cluster_pathway Purine Degradation Pathway cluster_inhibition Inhibition by this compound cluster_effects Pharmacological Effects Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Xanthine_Oxidase_Enzyme Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound This compound->Xanthine_Oxidase_Enzyme Inhibits Reduced_Uric_Acid Reduced Uric Acid Xanthine_Oxidase_Enzyme->Reduced_Uric_Acid Reduced_ROS Reduced Reactive Oxygen Species (ROS) Xanthine_Oxidase_Enzyme->Reduced_ROS

Caption: Mechanism of this compound action.

Experimental Workflow for this compound in Primary Cells cluster_prep Preparation cluster_treatment Treatment and Stress Induction cluster_analysis Analysis A Culture Primary Cells D Pre-incubate Cells with this compound A->D B Prepare this compound Stock Solution C Prepare Working Solutions B->C C->D E Induce Hypoxia D->E F Reoxygenation E->F G Measure Uric Acid F->G H Measure Intracellular ROS F->H I Assess Cell Viability F->I

References

Unveiling the Research Potential of Amflutizole: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Commercial Availability and Specifications

Amflutizole is not a stock item in the catalogs of major chemical suppliers. Researchers interested in studying this compound will need to engage with companies that offer custom chemical synthesis services. When ordering, it is crucial to specify the required purity and analytical data to ensure the quality and reliability of the experimental results.

ParameterTypical SpecificationNotes
Purity ≥98% (by HPLC)Higher purity may be achievable upon request and is recommended for sensitive in vitro and in vivo studies to avoid confounding results from impurities.
Appearance White to off-white solidThe physical appearance should be recorded upon receipt.
Solubility Soluble in DMSOIt is recommended to perform solubility tests in various solvents relevant to the planned experiments (e.g., ethanol, cell culture media with low serum). For in vivo studies, formulation in a suitable vehicle like carboxymethylcellulose may be necessary.
Analytical Data Provided HPLC, ¹H-NMR, Mass SpectrometryA Certificate of Analysis (CoA) should be requested from the synthesis provider, detailing the results of these analyses to confirm the identity and purity of the compound.
Storage -20°C, protected from lightProper storage is critical to maintain the stability and integrity of the compound. It should be stored in a tightly sealed container in a freezer. For solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.

Application Notes

This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] This inhibitory action makes this compound a valuable tool for studying the pathological roles of uric acid and reactive oxygen species (ROS) generated by xanthine oxidase.

Primary Applications:
  • Gout and Hyperuricemia Research: this compound can be utilized in preclinical models of gout to investigate its efficacy in reducing serum uric acid levels and mitigating the inflammatory responses associated with monosodium urate crystal deposition.

  • Ischemia-Reperfusion Injury Studies: The inhibition of xanthine oxidase by this compound can be explored for its cytoprotective effects in models of ischemia-reperfusion injury, where the enzyme is a significant source of damaging ROS.

  • Purine Metabolism Research: As a specific inhibitor, this compound is an excellent tool to probe the intricacies of purine metabolism and its role in various physiological and pathological processes.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine

  • Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • This compound (dissolved in DMSO)

  • Allopurinol (positive control, dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 290-295 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase (e.g., 0.01 units/mL) in the phosphate buffer immediately before use.[2]

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series in DMSO to test a range of concentrations.

    • Prepare a similar dilution series for allopurinol.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of this compound or allopurinol dilution (or DMSO for the control).

      • 35 µL of phosphate buffer.[2]

      • 30 µL of xanthine oxidase solution.[2]

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiate Reaction:

    • Start the reaction by adding 60 µL of the xanthine substrate solution to each well.[2]

  • Measurement:

    • Immediately measure the absorbance at 290 nm and continue to monitor the change in absorbance over time (e.g., every minute for 5-10 minutes) at 25°C. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound and the control.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the this compound concentration and calculate the IC₅₀ value.

Cell-Based Assay for Measuring Uric Acid Production

This protocol outlines a method to assess the effect of this compound on uric acid production in a cellular context.

Materials:

  • A suitable cell line that produces uric acid (e.g., hepatocytes, kidney cells).

  • Cell culture medium and supplements.

  • This compound (dissolved in DMSO).

  • A purine source to stimulate uric acid production (e.g., inosine or hypoxanthine).

  • Cell lysis buffer.

  • Commercially available Uric Acid Assay Kit (colorimetric or fluorometric).

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 24 hours).

    • During the last few hours of treatment, add a purine source like inosine or hypoxanthine to the medium to stimulate uric acid production.

  • Sample Collection:

    • Collect the cell culture supernatant to measure extracellular uric acid.

    • Wash the cells with PBS and then lyse the cells using a suitable lysis buffer to measure intracellular uric acid.

  • Uric Acid Measurement:

    • Use a commercial uric acid assay kit to measure the concentration of uric acid in both the supernatant and the cell lysates. Follow the manufacturer's instructions for the assay. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the uric acid concentration.[3][4]

  • Data Analysis:

    • Normalize the uric acid concentration to the total protein content of the cell lysates to account for differences in cell number.

    • Compare the uric acid levels in the this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect.

Visualizing Pathways and Workflows

Purine Catabolism and the Role of Xanthine Oxidase

The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase and the points of inhibition by this compound.

Purine_Catabolism cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase

Caption: The role of Xanthine Oxidase in purine catabolism and its inhibition by this compound.

Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay

This diagram outlines the key steps in the in vitro assay to determine the inhibitory potential of this compound.

Inhibition_Assay_Workflow A Prepare Reagents (Xanthine Oxidase, Xanthine, this compound) B Mix this compound and Xanthine Oxidase in 96-well plate A->B C Pre-incubate at 25°C for 15 min B->C D Initiate reaction by adding Xanthine C->D E Measure absorbance at 290 nm over time D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 value F->G

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Experimental Workflow: Cell-Based Uric Acid Production Assay

This diagram provides a step-by-step overview of the cell-based assay.

Cell_Assay_Workflow A Seed and culture cells B Treat cells with this compound A->B C Stimulate with a purine source B->C D Collect supernatant and cell lysate C->D E Measure uric acid concentration using an assay kit D->E F Normalize to protein content and analyze data E->F

Caption: Workflow for the cell-based uric acid production assay.

References

Troubleshooting & Optimization

Troubleshooting Amflutizole solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amflutizole, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: this compound Solubility in DMSO

This guide addresses common issues encountered when dissolving this compound in DMSO.

Question: My this compound is not dissolving completely in DMSO. What should I do?

Answer:

Complete dissolution of this compound in DMSO is crucial for accurate experimental results. If you are experiencing solubility issues, follow these troubleshooting steps:

  • Verify the Quality and Purity of DMSO:

    • Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease its solvating power for many organic compounds.[1]

    • Use a fresh, unopened bottle of DMSO whenever possible. If using an older bottle, ensure it has been stored properly with the cap tightly sealed.

  • Optimize the Dissolution Conditions:

    • Sonication: Place the vial containing the this compound and DMSO mixture in an ultrasonic bath for 5-10 minutes. Cavitation can help break up compound aggregates and enhance dissolution.[1]

    • Gentle Heating: Warm the solution to 37°C (98.6°F) with gentle agitation. Do not overheat, as it may degrade the this compound. Many compounds exhibit increased solubility at slightly elevated temperatures.[1]

    • Vortexing: Agitate the solution vigorously using a vortex mixer for 1-2 minutes.

  • Prepare a More Dilute Stock Solution:

    • If the compound does not dissolve at the desired high concentration, try preparing a more dilute stock solution. It is possible that you are exceeding the solubility limit of this compound in DMSO.

Question: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous media. How can I prevent this?

Answer:

This is a common issue known as "crashing out," where a compound soluble in a strong organic solvent like DMSO precipitates when introduced to an aqueous environment.

  • Stepwise Dilution:

    • Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions in your experimental medium.[2] This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your cell culture or assay is as low as possible, typically below 0.5% to avoid cellular toxicity, though some cell lines can tolerate up to 1%.[2] A control experiment with the same final DMSO concentration should always be included.[2]

  • Use of Co-solvents:

    • For in vivo studies, if precipitation occurs upon dilution with saline or PBS, the use of a co-solvent system may be necessary. Common co-solvents include PEG400, Tween 80, or cyclodextrins.[2]

Experimental Workflow for Troubleshooting Solubility Issues

G start Start: this compound Solubility Issue check_dmso Verify DMSO Quality (Anhydrous, High-Purity) start->check_dmso optimize Optimize Dissolution (Sonication, Gentle Heat, Vortexing) check_dmso->optimize is_dissolved1 Is it dissolved? optimize->is_dissolved1 lower_conc Prepare a More Dilute Stock Solution is_dissolved1->lower_conc No precipitation Precipitation in Aqueous Media? is_dissolved1->precipitation Yes is_dissolved2 Is it dissolved? lower_conc->is_dissolved2 is_dissolved2->precipitation Yes fail Contact Technical Support is_dissolved2->fail No stepwise_dilution Use Stepwise Dilution into Aqueous Buffer precipitation->stepwise_dilution Yes success Success: Homogeneous Solution precipitation->success No check_final_dmso Keep Final DMSO Concentration Low (<0.5%) stepwise_dilution->check_final_dmso check_final_dmso->success

Caption: Troubleshooting workflow for this compound solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO.[3] For biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based medium for your assay.

Q2: How should I store my this compound stock solution in DMSO?

A2: For long-term storage (months to years), it is recommended to store the this compound powder at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[2][3]

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound is 288.24 g/mol .[4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a xanthine oxidase inhibitor.[4] Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid in the purine catabolism pathway.[5] By inhibiting this enzyme, this compound reduces the production of uric acid.

This compound Signaling Pathway Inhibition

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Xanthine_Oxidase_Enzyme Xanthine Oxidase This compound->Xanthine_Oxidase_Enzyme Inhibits

Caption: this compound inhibits the xanthine oxidase enzyme in the purine catabolism pathway.

Quantitative Data

Molarity (mM)Volume of DMSO (mL) for 1 mg this compoundVolume of DMSO (mL) for 5 mg this compoundVolume of DMSO (mL) for 10 mg this compound
13.4717.3534.69
50.693.476.94
100.351.733.47
500.070.350.69
Calculations are based on a molecular weight of 288.24 g/mol .[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh out 1 mg of this compound powder into the tube.

  • Adding DMSO:

    • Based on the molecular weight of 288.24 g/mol , to prepare a 10 mM stock solution, you will need to add 0.347 mL (347 µL) of DMSO.

    • Using a calibrated micropipette, add 347 µL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid has not completely dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C and vortex again. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, the stock solution is ready for use or storage.

    • For long-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[2]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

References

Technical Support Center: Optimizing Amflutizole Concentration for Effective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amflutizole for effective enzyme inhibition of xanthine oxidase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a known inhibitor of the enzyme xanthine oxidase.[1] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.

Q2: What is the mechanism of action of this compound?

A2: this compound functions by inhibiting xanthine oxidase, thereby reducing the production of uric acid.[2] This mechanism of action makes it a subject of interest for conditions associated with high uric acid levels, such as gout. By blocking this enzyme, this compound can also suppress the formation of reactive oxygen species (ROS) that are generated during the conversion of xanthine to uric acid.[2]

Q3: What is the typical concentration range for this compound in in vitro experiments?

Q4: How does this compound compare to other xanthine oxidase inhibitors?

A4: this compound is a xanthine oxidase inhibitor, similar to more commonly known drugs like Allopurinol and Febuxostat. To provide a reference for inhibitory potency, the IC50 values for other inhibitors against xanthine oxidase have been reported in the literature. For example, some novel β-lactam compounds have shown IC50 values ranging from 21.65 to 58.04 µM.[4] Essential oil from Piper lolot exhibited an IC50 value of 28.4 µg/mL.[5] It is important to note that direct comparison of potency requires standardized assay conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low enzyme inhibition observed Incorrect this compound concentration.Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration.
Inactive this compound.Ensure proper storage of this compound solution as per manufacturer's instructions. Prepare fresh solutions for each experiment.
Inactive xanthine oxidase enzyme.Verify the activity of the xanthine oxidase enzyme using a positive control inhibitor (e.g., Allopurinol).
Sub-optimal assay conditions.Ensure the pH, temperature, and buffer composition of the assay are optimal for xanthine oxidase activity.
High background signal Contamination of reagents.Use high-purity reagents and water. Prepare fresh buffers for each experiment.
Autoxidation of substrate.Prepare substrate solution fresh before use and keep it on ice.
Interference from sample components.If using complex biological samples, consider a sample cleanup step or run appropriate sample blank controls.
Inconsistent results between replicates Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature fluctuations.Ensure all components are at the same temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Edge effects in microplate.Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.

Quantitative Data

CompoundConcentration/IC50Study TypeReference
This compound 10 µMIn situ (topical administration in rats)[2]
This compound 30 mg/kgIn vivo (pretreatment in rats)[3]
β-lactam compounds 21.65 - 58.04 µMIn vitro[4]
Piper lolot essential oil 28.4 µg/mLIn vitro[5]
Febuxostat analogues Nanomolar rangeIn vitro[6]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

  • Allopurinol (positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

    • Prepare a stock solution of Allopurinol in a suitable solvent as a positive control.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of the this compound solution at various concentrations (or vehicle control).

      • 35 µL of phosphate buffer.

      • 30 µL of xanthine oxidase solution.

    • Include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), and a positive control (enzyme, substrate, and Allopurinol).

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]

  • Initiation of Reaction:

    • Add 60 µL of the xanthine solution to each well to start the reaction.[5]

  • Measurement:

    • Immediately measure the absorbance at 290 nm using a microplate reader.

    • Incubate the plate at 25°C for 30 minutes.[5]

    • After the incubation period, stop the reaction by adding 25 µL of 1 N HCl.[5]

    • Measure the final absorbance at 290 nm.

  • Data Analysis:

    • Calculate the percentage of xanthine oxidase inhibition for each this compound concentration using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Xanthine Oxidase Signaling Pathway

XanthineOxidasePathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound XanthineOxidase_node XanthineOxidase_node This compound->XanthineOxidase_node

Caption: this compound inhibits the conversion of hypoxanthine to uric acid.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

ExperimentalWorkflow start Start prep Prepare Reagents (this compound, Xanthine Oxidase, Xanthine) start->prep setup Set up 96-well Plate (Inhibitor, Buffer, Enzyme) prep->setup preincubate Pre-incubate at 25°C for 15 min setup->preincubate add_substrate Add Xanthine to Initiate Reaction preincubate->add_substrate measure_initial Measure Initial Absorbance (290 nm) add_substrate->measure_initial incubate Incubate at 25°C for 30 min measure_initial->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction measure_final Measure Final Absorbance (290 nm) stop_reaction->measure_final analyze Calculate % Inhibition and IC50 measure_final->analyze end End analyze->end

Caption: Workflow for determining this compound's inhibition of xanthine oxidase.

References

Technical Support Center: Amflutizole In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amflutizole in in vivo experiments. Given the limited publicly available data on this compound, this guide draws upon established principles for in vivo studies of xanthine oxidase inhibitors, such as allopurinol and febuxostat, to provide a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a xanthine oxidase inhibitor.[1] Its primary mechanism of action is to block the activity of the enzyme xanthine oxidase, which is a key enzyme in the purine metabolism pathway.[2][3] By inhibiting this enzyme, this compound reduces the production of uric acid from hypoxanthine and xanthine.[4] This reduction in uric acid levels is the therapeutic basis for its use in conditions like gout, which is caused by the deposition of monosodium urate crystals due to high levels of uric acid in the blood (hyperuricemia).[4]

Q2: What are the most common animal models for studying the efficacy of this compound?

The most common animal models for evaluating the efficacy of urate-lowering drugs like this compound are rodent models of hyperuricemia.[5][6] These models are typically induced by administering potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents to allantoin.[1][6][7] To further increase uric acid levels, a purine precursor like hypoxanthine or a high-purine diet (e.g., yeast extract) can be co-administered.[1]

Q3: What are the key pharmacokinetic parameters to consider for this compound in vivo?

While specific pharmacokinetic data for this compound is scarce, key parameters to assess for any orally administered xanthine oxidase inhibitor include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration in the blood to reduce by half.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

These parameters are crucial for determining the dosing regimen and understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Q4: How can I formulate this compound for oral administration in rodents?

For preclinical oral dosing in rodents, this compound will likely need to be formulated in a vehicle that ensures its solubility and stability. Common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or polyethylene glycol (PEG). The choice of vehicle can significantly impact the drug's absorption and bioavailability, so consistency in formulation is critical across all experimental groups.

Troubleshooting Guides

Problem 1: High Variability in Plasma Uric Acid Levels

Question: I am observing high variability in baseline and post-treatment uric acid levels in my hyperuricemic mouse/rat model. What could be the cause and how can I troubleshoot this?

Answer:

High variability in uric acid levels is a common challenge in induced hyperuricemia models. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Induction of Hyperuricemia Ensure precise and consistent administration of potassium oxonate and any purine source (e.g., hypoxanthine, yeast extract). Check for uniformity in the diet and housing conditions of the animals.
Animal Stress Stress from handling, restraint, or blood sampling can influence physiological parameters.[8] Acclimatize animals to handling and procedures before the study begins. Use refined techniques for blood collection to minimize stress.
Variability in Food and Water Intake Food and water consumption can affect drug absorption and metabolism. Monitor and record food and water intake to identify any significant variations between animals.
Diurnal Variation Uric acid levels can exhibit diurnal rhythms. Standardize the timing of dosing and sample collection to minimize this source of variability.
Analytical Errors Ensure the assay used for measuring uric acid is validated and performing consistently. Run quality control samples with each batch of experimental samples.
Problem 2: Poor or Inconsistent Oral Bioavailability of this compound

Question: My pharmacokinetic study shows low and highly variable plasma concentrations of this compound after oral administration. What are the potential reasons and solutions?

Answer:

Poor oral bioavailability can be a significant hurdle in in vivo experiments. The formulation and the physiological state of the animal play crucial roles.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility of this compound This compound's solubility in the chosen vehicle may be inadequate. Experiment with different GRAS (Generally Recognized as Safe) excipients and vehicles to improve solubility. Consider micronization or nanosuspension formulations.
Incorrect Gavage Technique Improper oral gavage can lead to dosing errors or aspiration.[9][10][11][12][13] Ensure all personnel are thoroughly trained in correct gavage techniques for the specific rodent species.
Gastrointestinal Tract Issues The health of the animal's GI tract can affect drug absorption. Ensure animals are healthy and free from any underlying conditions that might affect GI motility or absorption.
First-Pass Metabolism This compound may be subject to extensive metabolism in the liver before reaching systemic circulation. While difficult to alter, understanding the metabolic pathways can inform dose selection.
Food Effects The presence or absence of food in the stomach can alter drug absorption. Standardize the fasting period before dosing to ensure consistency.

Experimental Protocols

Protocol 1: Induction of Hyperuricemia in Mice

This protocol describes a common method for inducing hyperuricemia in mice using potassium oxonate and hypoxanthine.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Potassium Oxonate (PO)

  • Hypoxanthine (HX)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium - CMC-Na)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Preparation of Reagents:

    • Prepare a suspension of potassium oxonate in the vehicle at the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 10 mL/kg volume).

    • Prepare a suspension of hypoxanthine in the vehicle at the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose).

  • Induction:

    • Administer potassium oxonate (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.

    • One hour after PO administration, administer hypoxanthine (e.g., 250 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples at a predetermined time point after HX administration (e.g., 2-4 hours) to measure baseline hyperuricemic uric acid levels.

  • This compound Administration:

    • Administer this compound or vehicle to the respective groups at the desired dose and time point relative to the induction of hyperuricemia.

  • Post-Treatment Blood Sampling:

    • Collect blood samples at various time points after this compound administration to assess its effect on uric acid levels.

Protocol 2: Pharmacokinetic Study of this compound in Rats

This protocol outlines a basic design for a pharmacokinetic study of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Formulation vehicle

  • Oral gavage needles and intravenous injection supplies

  • Blood collection tubes (with anticoagulant)

  • Cannulation supplies (if serial sampling from the same animal is desired)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Acclimatize rats for at least one week.

    • For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) may be performed a few days prior to the study.

    • Fast animals overnight before dosing, with free access to water.

  • Dosing:

    • Administer a single dose of this compound via oral gavage.

    • For determining absolute bioavailability, a separate group of rats should receive an intravenous (i.v.) dose of this compound.

  • Blood Sampling:

    • Collect blood samples (e.g., 100-200 µL) at predetermined time points. For oral administration, typical time points might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Process blood samples immediately to obtain plasma (or serum, depending on the analytical method).

    • Store plasma/serum samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Data Presentation

Due to the limited availability of public data for this compound, the following tables present illustrative data based on typical values for other xanthine oxidase inhibitors like Febuxostat in rodents. These should be used as a reference for expected data ranges and not as definitive values for this compound.

Table 1: Illustrative Pharmacokinetic Parameters of a Xanthine Oxidase Inhibitor in Rats (Oral Administration)

ParameterValue (Mean ± SD)
Dose (mg/kg) 10
Cmax (ng/mL) 1500 ± 350
Tmax (hr) 1.5 ± 0.5
AUC (0-24h) (ng*hr/mL) 8500 ± 1200
t1/2 (hr) 4.5 ± 1.2
Bioavailability (%) ~40-50%

Table 2: Illustrative Efficacy Data of a Xanthine Oxidase Inhibitor in a Mouse Hyperuricemia Model

Treatment GroupDose (mg/kg)Plasma Uric Acid (mg/dL) (Mean ± SD)% Reduction in Uric Acid
Vehicle Control -8.5 ± 1.2-
This compound (Illustrative) 55.1 ± 0.840%
This compound (Illustrative) 103.4 ± 0.660%
Positive Control (e.g., Allopurinol) 103.8 ± 0.755%

Visualizations

Signaling Pathway of Xanthine Oxidase Inhibition

Xanthine_Oxidase_Pathway Purines Dietary Purines & Endogenous Purine Metabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia XO Xanthine Oxidase (XO) This compound This compound This compound->XO Inhibition Gout Gout Hyperuricemia->Gout

Caption: Mechanism of action of this compound in the purine metabolism pathway.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow Start Start: Select Animal Model (e.g., Mice) Acclimatization Acclimatization (1 week) Start->Acclimatization Induction Induce Hyperuricemia (Potassium Oxonate + Purine Source) Acclimatization->Induction Baseline Baseline Blood Sample (Measure Uric Acid) Induction->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Administer this compound or Vehicle/Control Grouping->Dosing PostDoseSamples Collect Blood Samples at Time Points Dosing->PostDoseSamples Analysis Analyze Plasma Uric Acid Levels PostDoseSamples->Analysis End End: Data Interpretation Analysis->End

Caption: General workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Amflutizole Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amflutizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experimental buffer?

A1: While specific degradation pathways for this compound are not extensively published, based on its chemical structure—a thiazole ring with carboxylic acid and amino functional groups—the primary factors likely to cause degradation are:

  • pH: The stability of this compound is expected to be pH-dependent. The carboxylic acid and amino groups can ionize at different pH values, potentially influencing susceptibility to hydrolysis.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.

  • Light: Exposure to UV or ambient light can lead to photolytic degradation, particularly for compounds with aromatic rings like this compound.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen or contaminants in buffer components, can lead to oxidative degradation of the thiazole ring or other functional groups.

Q2: I am observing a rapid loss of this compound in my aqueous buffer. What is the likely cause?

A2: Rapid loss of this compound in an aqueous buffer is most likely due to hydrolysis, especially if the buffer pH is not optimized for stability. The thiazole ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions. Additionally, if the buffer was not prepared with de-gassed water, oxidation could be a contributing factor.

Q3: Are there any known stabilizers for this compound?

A3: There is no specific stabilizer documented for this compound in the available literature. However, for compounds susceptible to oxidation, the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) may be beneficial. For light-sensitive compounds, conducting experiments under amber or light-protected conditions is recommended. The most effective stabilization strategy will depend on the specific degradation pathway, which can be identified through a forced degradation study.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound is reportedly soluble in DMSO.[1] For short-term storage (days to weeks), it is recommended to store stock solutions at 0-4°C in the dark. For long-term storage (months to years), aliquoting and storing at -20°C is advisable to minimize freeze-thaw cycles.[1]

Troubleshooting Guide: Preventing this compound Degradation

This guide provides a systematic approach to identifying and mitigating this compound degradation in your experimental buffers.

Problem: Loss of this compound Potency or Inconsistent Results

Logical Workflow for Troubleshooting

amflutizole_troubleshooting start Start: Inconsistent Results or Potency Loss forced_degradation Conduct Forced Degradation Study (See Protocol Below) start->forced_degradation identify_pathway Identify Primary Degradation Pathway (e.g., Hydrolysis, Oxidation, Photolysis) forced_degradation->identify_pathway optimize_ph Optimize Buffer pH identify_pathway->optimize_ph Hydrolysis is dominant control_temp Control Temperature identify_pathway->control_temp Thermal degradation observed protect_light Protect from Light identify_pathway->protect_light Photolysis is dominant add_antioxidant Consider Antioxidants identify_pathway->add_antioxidant Oxidation is dominant end End: Stable this compound Solution optimize_ph->end control_temp->end protect_light->end add_antioxidant->end

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to identify the degradation pathways and develop a stability-indicating analytical method.[2] This study involves subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][4]

Objective: To determine the intrinsic stability of this compound and identify its degradation products under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Common buffers (e.g., Phosphate Buffered Saline - PBS, TRIS)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Given its solubility, DMSO is a reasonable starting point.[1] Further dilutions should be made into the experimental buffer.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of this compound solution, add an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[5] Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of this compound solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at various time points.[5] Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of this compound solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.[4]

    • Thermal Degradation: Place a solid sample of this compound and a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) and collect samples at various time points.[6]

    • Photolytic Degradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for similar molecules.

Data Presentation: Example Forced Degradation Results

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C2485.22
0.1 M NaOH, 60°C2478.53
3% H₂O₂, RT2492.11
70°C (Solution)2495.81
Photolysis2489.42
Control (Dark, RT)2499.50

Note: The data in this table is hypothetical and for illustrative purposes only.

Workflow for Forced Degradation and Analysis

forced_degradation_workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze interpret Interpret Data: - % Degradation - Degradation Products - Degradation Pathway analyze->interpret end Develop Mitigation Strategy interpret->end

Caption: Workflow for a forced degradation study of this compound.

By following this structured approach, researchers can systematically identify the causes of this compound degradation and implement effective strategies to ensure the stability and reliability of their experimental results.

References

Technical Support Center: Enhancing Amflutizole Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the bioavailability of Amflutizole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary therapeutic application?

This compound is known as a xanthine oxidase inhibitor and is primarily investigated for its potential in the treatment of gout.[1]

Q2: What are the main challenges in achieving adequate oral bioavailability of this compound?

While specific data for this compound is limited, drugs with low aqueous solubility often face challenges with oral bioavailability.[2][3] Key factors that can limit the oral bioavailability of poorly soluble compounds include:

  • Poor dissolution: The rate at which the drug dissolves in the gastrointestinal fluids can be a rate-limiting step for absorption.

  • Low permeability: The ability of the drug to pass through the intestinal membrane into the bloodstream.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3][4]

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of drugs with poor water solubility.[2][3] These include:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[2] Techniques like micronization and nanosizing are commonly used.[2]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution rate.[2][5]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and facilitate absorption.[2][3]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animal subjects. Inconsistent dosing, variability in food intake, or issues with the formulation's stability and homogeneity.Ensure accurate and consistent dosing for all animals. Standardize feeding protocols, as food can affect the absorption of some drugs.[6] For formulations, ensure thorough mixing and uniform particle size distribution.
Low Cmax (peak plasma concentration) and AUC (area under the curve) despite high doses. Poor dissolution and/or low permeability of this compound from the administered formulation.Consider reformulating the drug using one of the enhancement strategies mentioned in the FAQs (e.g., particle size reduction, solid dispersion). Evaluate the dissolution profile of the formulation in vitro to predict its in vivo performance.
Unexpectedly rapid clearance from plasma. Potential for high first-pass metabolism in the animal model being used.Investigate the metabolic stability of this compound in liver microsomes from the specific animal species. If metabolism is high, consider strategies to bypass first-pass metabolism, such as developing a formulation that promotes lymphatic absorption.[3]
Precipitation of the drug in the gastrointestinal tract. The drug may dissolve initially but then precipitate out of solution due to changes in pH or dilution with GI fluids.For solid dispersions, ensure the chosen polymer can maintain a supersaturated state of the drug in the gut. For lipid-based systems, ensure the formulation forms stable emulsions or microemulsions upon contact with aqueous media.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

This protocol describes a solvent evaporation method for preparing an amorphous solid dispersion, a common technique to improve the solubility of poorly water-soluble drugs.[5]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently grind the resulting solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of an this compound formulation in a rat model.[3][4]

Materials:

  • This compound formulation (e.g., suspension, solid dispersion)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for drug analysis

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Accurately weigh each rat to determine the correct dose volume.

  • Administer the this compound formulation to the rats via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[3]

  • Immediately transfer the blood samples into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated HPLC method.[3]

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid[1]
Molar Mass288.24 g/mol [1]
FormulaC11H7F3N2O2S[1]
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

This table presents hypothetical data to illustrate how different formulation strategies could improve the bioavailability of a poorly soluble compound like this compound.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension 50150 ± 354.0 ± 1.01200 ± 250100
Micronized Suspension 50350 ± 602.0 ± 0.53000 ± 400250
Solid Dispersion 50800 ± 1201.5 ± 0.57500 ± 900625
Lipid-Based Formulation 501100 ± 1501.0 ± 0.59800 ± 1100817

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Animal Study cluster_outcome Outcome A This compound API C Formulation Preparation (e.g., Solid Dispersion) A->C B Excipient Screening B->C D Dissolution Testing C->D E Physicochemical Analysis (e.g., DSC, XRD) C->E F Dosing in Animal Model D->F G Blood Sampling F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Bioavailability Assessment I->J

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway drug Orally Administered This compound Formulation dissolution Dissolution in GI Fluids drug->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption label_diss Bioavailability Challenge: Poor Solubility dissolution->label_diss portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation excretion Excretion liver->excretion label_metabolism Bioavailability Challenge: First-Pass Metabolism liver->label_metabolism target_site Target Site (Xanthine Oxidase Inhibition) systemic_circulation->target_site systemic_circulation->excretion

Caption: Pharmacokinetic pathway and bioavailability challenges.

References

Technical Support Center: Amflutizole Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amflutizole in cellular models. The focus is on identifying and addressing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is known as a xanthine oxidase (XO) inhibitor.[1][2][3] Its primary on-target effect is to block the activity of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid and the formation of associated reactive oxygen species (ROS).[1][4]

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed to be a selective inhibitor of xanthine oxidase, like many small molecule inhibitors, it may interact with other unintended biological targets. These "off-target" interactions can lead to unexpected phenotypic effects, confounding experimental results and potentially leading to misinterpretation of the compound's biological activity. Identifying and understanding these off-target effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.

Q3: What are some common off-target liabilities for small molecule inhibitors like this compound?

Common off-target interactions for small molecule inhibitors include, but are not limited to:

  • Kinase Inhibition: Many small molecules can bind to the ATP-binding pocket of various kinases, leading to unintended inhibition of signaling pathways.

  • Cytochrome P450 (CYP) Enzyme Inhibition: Inhibition of CYP enzymes can alter the metabolism of this compound itself or other compounds in the experimental system, leading to altered efficacy or toxicity.

  • Interaction with other Oxidoreductases: Due to its mechanism of action, this compound might interact with other oxidoreductase enzymes that have structurally similar active sites to xanthine oxidase.

Q4: Which cellular models are suitable for studying the on-target and potential off-target effects of this compound?

  • For On-Target (Xanthine Oxidase Inhibition) Studies:

    • HK-2 (Human Kidney 2) cells: This is a proximal tubule epithelial cell line from normal human kidney and is a relevant model for studying hyperuricemia, as the kidney plays a crucial role in uric acid handling. These cells can be induced to produce uric acid, providing a system to measure the on-target efficacy of this compound.

  • For Off-Target Effect Studies:

    • A panel of cell lines representing different tissues and with varying expression profiles of kinases and CYP enzymes is recommended. This could include liver cell lines (e.g., HepG2) for metabolism studies and various cancer cell lines for kinase inhibition profiling. The choice of cell line should be guided by the specific off-target effect being investigated.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Toxicity at Concentrations Effective for Xanthine Oxidase Inhibition

Possible Cause: Off-target cytotoxic effects.

Troubleshooting Steps:

  • Confirm On-Target Efficacy: First, ensure that the observed effects are not due to an unexpectedly potent on-target effect in your specific cell model. Measure xanthine oxidase activity or uric acid production to confirm that the concentrations you are using are within the expected range for on-target inhibition.

  • Perform a Broad Kinase Screen: To assess potential off-target kinase inhibition, screen this compound against a panel of recombinant kinases. This will identify any unintended kinase targets.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm direct binding of this compound to potential off-target proteins within the cell. A shift in the thermal stability of a protein in the presence of this compound indicates a direct interaction.

Issue 2: Discrepancy Between In Vitro Biochemical Potency and Cellular Efficacy

Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of this compound.

Troubleshooting Steps:

  • Assess Cell Permeability: Use techniques like Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to determine the ability of this compound to cross the cell membrane.

  • Investigate Efflux Transporter Activity: Use specific inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases.

  • Analyze Compound Metabolism: Incubate this compound with liver microsomes or the S9 fraction from your cellular model and analyze the supernatant over time by LC-MS/MS to identify any metabolites. This can help determine if the compound is being rapidly inactivated.

Issue 3: Altered Expression or Activity of Unrelated Signaling Pathways

Possible Cause: Off-target effects on signaling pathways.

Troubleshooting Steps:

  • Phospho-Proteomic Profiling: Use techniques like mass spectrometry-based phospho-proteomics or antibody arrays to get a broad overview of changes in protein phosphorylation in response to this compound treatment. This can help identify affected signaling pathways.

  • Pathway-Specific Reporter Assays: Once a potential off-target pathway is identified, use specific reporter gene assays (e.g., NF-κB, AP-1 luciferase reporters) to confirm the effect of this compound on that pathway.

  • Western Blotting: Validate the findings from broader screening methods by performing western blots for key phosphorylated proteins in the identified pathway.

Data Presentation

Table 1: Hypothetical In Vitro Selectivity Profile of this compound

TargetIC50 (nM)Assay TypeNotes
Xanthine Oxidase (On-Target) 50 Biochemical High potency against the intended target.
Kinase A2,500BiochemicalModerate off-target inhibition observed at higher concentrations.
Kinase B>10,000BiochemicalNo significant inhibition observed.
CYP3A48,000Human Liver MicrosomesWeak inhibition, may not be physiologically relevant.
CYP2C9>10,000Human Liver MicrosomesNo significant inhibition observed.
Aldehyde Oxidase5,000BiochemicalStructurally related to xanthine oxidase; shows some cross-reactivity.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as comprehensive public data on this compound's off-target profile is limited.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture: Culture the selected cell line to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of soluble target protein using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

  • Prepare Microsomes: Use commercially available human liver microsomes.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP substrate (e.g., midazolam for CYP3A4), and varying concentrations of this compound or a known inhibitor as a positive control.

  • Initiate Reaction: Start the reaction by adding an NADPH-regenerating system.

  • Incubate: Incubate the mixture at 37°C for a specific time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite of the CYP substrate by LC-MS/MS.

  • Calculate IC50: Determine the IC50 value of this compound for the inhibition of the specific CYP isoform by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

OnTarget_Pathway Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase Substrate Xanthine Xanthine Xanthine->XanthineOxidase Substrate UricAcid UricAcid ROS Reactive Oxygen Species XanthineOxidase->Xanthine XanthineOxidase->UricAcid XanthineOxidase->ROS This compound This compound This compound->XanthineOxidase Inhibition

Caption: On-target effect of this compound on the Xanthine Oxidase pathway.

OffTarget_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_characterization Mechanism Characterization Phenotypic_Assay Phenotypic Assay (e.g., Unexpected Cytotoxicity) Biochemical_Screen Biochemical Screen (e.g., Kinase Panel) Phenotypic_Assay->Biochemical_Screen Identifies potential off-target class Metabolism_Studies Metabolism and Permeability Studies Phenotypic_Assay->Metabolism_Studies Addresses discrepancies in potency CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Screen->CETSA Confirms direct binding Dose_Response Dose-Response Analysis CETSA->Dose_Response Quantifies cellular potency Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) Dose_Response->Pathway_Analysis Investigates downstream effects

Caption: Experimental workflow for identifying and characterizing off-target effects.

Troubleshooting_Logic Start Unexpected Cellular Phenotype with this compound OnTarget Is on-target effect ruled out? Start->OnTarget OffTarget Potential Off-Target Effect OnTarget->OffTarget Yes OnTargetConfirmation Confirm XO inhibition in your system OnTarget->OnTargetConfirmation No Cytotoxicity Is it cytotoxicity? OffTarget->Cytotoxicity Signaling Is a specific pathway altered? Cytotoxicity->Signaling No KinaseScreen Perform Kinase Panel Screen Cytotoxicity->KinaseScreen Yes PathwayProfiling Perform Phospho-proteomics or Reporter Assays Signaling->PathwayProfiling Yes CETSA_Validation Validate hits with CETSA KinaseScreen->CETSA_Validation ValidatePathway Validate with Western Blot PathwayProfiling->ValidatePathway

References

Technical Support Center: Refining HPLC-UV Method for Amflutizole Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and refinement of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for Amflutizole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to HPLC-UV method development?

This compound is a xanthine oxidase inhibitor.[1][2] Its chemical formula is C11H7F3N2O2S, with a molar mass of 288.24 g·mol−1.[1] Understanding the structure, which includes a trifluoromethylphenyl group and a thiazole carboxylic acid moiety, is crucial for selecting an appropriate stationary phase and mobile phase for reverse-phase HPLC.[1][3][4] The presence of chromophores in its structure makes it suitable for UV detection.

Q2: What is a good starting point for an HPLC-UV method for this compound?

A reverse-phase HPLC method is a suitable starting point. Based on methods for structurally similar azole compounds, a C18 column is a good initial choice. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol would be appropriate. The UV detection wavelength should be selected based on the UV absorbance spectrum of this compound, likely in the range of 250-280 nm.

Q3: How can I optimize the separation of this compound from its impurities?

To optimize separation, you can adjust the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the aqueous buffer, and the column temperature. A gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating compounds with different polarities.

Q4: What are the critical parameters for validating an HPLC-UV method for this compound?

Method validation ensures the reliability of the analytical data. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Troubleshooting Guide

This guide addresses common issues encountered during HPLC-UV analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Injection issue (e.g., empty vial, incorrect injection volume).- Detector issue (e.g., lamp off, incorrect wavelength).- Sample degradation.- Verify sample vial has sufficient volume and the autosampler is functioning correctly.- Check that the UV lamp is on and set to the correct wavelength for this compound.- Prepare a fresh sample and standard.
Peak Tailing - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Dilute the sample.- Use a column with a different stationary phase or end-capping.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Peak Fronting - Sample solvent stronger than the mobile phase.- Column collapse.- Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column if it has been subjected to extreme pH or pressure.
Split Peaks - Clogged frit or void in the column.- Co-elution with an interfering peak.- Back-flush the column (if permissible by the manufacturer).- Optimize the mobile phase or gradient to improve separation.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.[6]- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check for leaks in the pump and fittings; perform pump maintenance if necessary.[6][7]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Filter the mobile phase and flush the system.- Degas the mobile phase thoroughly.- Replace the detector lamp.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Systematically remove components from the flow path to identify the source of the blockage.- Filter all samples before injection.
Low Backpressure - Leak in the system.- Incorrect flow rate.- Inspect all fittings and connections for leaks.- Verify the pump is delivering the correct flow rate.

Quantitative Data Summary

The following table presents hypothetical but realistic validation parameters for an optimized HPLC-UV method for this compound. These values serve as a benchmark for method development and validation.

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness RSD ≤ 2.0% for varied parametersPasses

Experimental Protocol: HPLC-UV Method for this compound

This protocol outlines a general reverse-phase HPLC-UV method for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Run Time: 10 minutes.

5. Analysis:

  • Inject the blank (mobile phase), followed by the working standard solutions and then the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Issue Observed pressure Pressure Fluctuation? start->pressure baseline Baseline Noise/Drift? pressure->baseline No high_pressure High Pressure pressure->high_pressure High low_pressure Low Pressure pressure->low_pressure Low peak_shape Poor Peak Shape? baseline->peak_shape No check_mobile_phase Check Mobile Phase (Contamination, Degassing) baseline->check_mobile_phase Yes retention Retention Time Shift? peak_shape->retention No check_column Check Column (Overload, Degradation) peak_shape->check_column Yes check_pump Check Pump (Flow Rate, Leaks) retention->check_pump Yes check_blockage Check for Blockages (Frit, Column, Tubing) high_pressure->check_blockage check_leak Check for Leaks low_pressure->check_leak check_detector Check Detector (Lamp, Cell) check_mobile_phase->check_detector check_sample_prep Check Sample Prep (Solvent, Concentration) check_column->check_sample_prep check_mobile_phase2 Check Mobile Phase (Composition) check_pump->check_mobile_phase2 check_temp Check Temperature check_mobile_phase2->check_temp

Caption: Troubleshooting workflow for common HPLC-UV issues.

HPLC_Validation_Parameters cluster_validation HPLC Method Validation cluster_precision_types Precision Types method Validated HPLC-UV Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Caption: Logical relationship of HPLC-UV method validation parameters.

References

How to interpret unexpected results in Amflutizole experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amflutizole. The following resources are designed to help you interpret and troubleshoot unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Unexpected Result 1: High Variability in Potency (IC50) Across Different Neuronal Cell Lines

Question: We are observing significant variability in the IC50 value of this compound when testing it on different neuronal cell lines (e.g., SH-SY5Y vs. a primary cortical neuron culture). Why is this happening and how can we troubleshoot it?

Answer:

Variability in the half-maximal inhibitory concentration (IC50) of this compound across different neuronal cell lines is a common observation that can stem from several biological and technical factors. This compound's primary mechanism of action is the inhibition of the Kainate Receptor Subunit 2 (KRS2), and its potency is directly linked to the expression level and functional status of this target.

Troubleshooting Guide:

  • Quantify Target Expression: The most likely cause of potency differences is varying levels of KRS2 expression. It is crucial to quantify the KRS2 protein and mRNA levels in each cell line used.

  • Assess Receptor Functionality: Even with similar expression levels, the functionality of the KRS2 receptor can differ due to variations in post-translational modifications or the expression of interacting subunits. A baseline functional assay is recommended.

  • Evaluate Off-Target Effects: At higher concentrations, this compound may engage with other targets present in one cell line but not another, leading to confounding effects on cell viability that can be misread as direct potency.

  • Standardize Experimental Conditions: Ensure that all experimental parameters, including cell density, media composition, and incubation times, are strictly consistent across all cell lines.

Table 1: Hypothetical this compound IC50 Values and KRS2 Expression

Cell LineThis compound IC50 (nM)Relative KRS2 mRNA Expression (Fold Change)Relative KRS2 Protein Level (Normalized to Actin)
Primary Cortical Neurons15 ± 2.112.51.0
SH-SY5Y250 ± 15.83.20.25
PC-121100 ± 50.20.80.05
HEK293 (Negative Control)> 10,000Not DetectedNot Detected

Experimental Protocol: Quantification of KRS2 mRNA by qPCR

  • Cell Culture: Plate 1 x 10^6 cells of each cell line (Primary Cortical Neurons, SH-SY5Y, PC-12, and HEK293) in 6-well plates and grow to 80% confluency.

  • RNA Extraction: Isolate total RNA from each cell line using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific).

  • qPCR Reaction: Set up a 20 µL qPCR reaction using a SYBR Green PCR Master Mix (Thermo Fisher Scientific) with primers specific for KRS2 and a housekeeping gene (e.g., GAPDH).

    • KRS2 Forward Primer: 5'-GCT GAG AAG GAC GAG TTC AAG-3'

    • KRS2 Reverse Primer: 5'-TTC TGG AAG GCA TCC AGA GAT-3'

  • Data Analysis: Calculate the relative expression of KRS2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the cell line with the lowest expression.

G cluster_workflow Troubleshooting Workflow for IC50 Variability start Unexpected Result: High IC50 Variability quantify_target 1. Quantify KRS2 Expression (qPCR & Western Blot) start->quantify_target Begin Troubleshooting assess_function 2. Assess Receptor Function (Calcium Imaging Assay) quantify_target->assess_function check_off_target 3. Evaluate Off-Target Effects (Cell Viability Assay) assess_function->check_off_target standardize 4. Standardize Protocols (Cell Density, Media, etc.) check_off_target->standardize decision Is IC50 correlated with KRS2 expression? standardize->decision conclusion_positive Conclusion: Variability is due to target expression levels. decision->conclusion_positive Yes conclusion_negative Conclusion: Variability is due to off-target effects or functional differences. decision->conclusion_negative No

Caption: Troubleshooting workflow for variable this compound IC50.

Unexpected Result 2: Contradictory Outcomes Between Cell-Based Assays and In Vivo Models

Question: Our in vitro cell-based assays show that this compound is a potent inhibitor of KRS2-mediated neuronal excitation. However, in our in vivo rodent models, we are not observing the expected anticonvulsant effects. What could be the reason for this discrepancy?

Answer:

A disconnect between in vitro potency and in vivo efficacy is a significant challenge in drug development. This discrepancy can arise from a range of factors related to the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties, as well as the complexity of the biological system in an animal model.

Troubleshooting Guide:

  • Assess Bioavailability: this compound may have poor oral bioavailability, meaning it is not effectively absorbed into the bloodstream after administration.

  • Evaluate Blood-Brain Barrier Penetration: As a neurological drug, this compound must be able to cross the blood-brain barrier (BBB) to reach its target in the central nervous system.

  • Investigate Drug Metabolism: The compound may be rapidly metabolized by the liver into inactive forms, reducing the concentration of the active drug that reaches the brain.

  • Consider Target Engagement In Vivo: It is essential to confirm that this compound is binding to the KRS2 receptor in the brain at the administered doses.

Table 2: Hypothetical Pharmacokinetic Properties of this compound

ParameterValueImplication
Oral Bioavailability (Rat)5%Poor absorption from the gut.
Brain-to-Plasma Ratio0.1Low penetration across the blood-brain barrier.
Half-life (t1/2) in Plasma (Rat)0.5 hoursRapid clearance and metabolism.
In Vivo Target Occupancy (at 10 mg/kg)< 2%Insufficient drug reaches the target in the brain.

Experimental Protocol: Assessment of Brain-to-Plasma Ratio

  • Dosing: Administer a 10 mg/kg dose of this compound intravenously to a cohort of adult male Wistar rats (n=5).

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove any remaining blood.

  • Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue in a suitable buffer.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in both the plasma and brain homogenate using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Calculation: Calculate the brain-to-plasma ratio by dividing the concentration of this compound in the brain tissue by its concentration in the plasma.

G cluster_pathway Potential Barriers to In Vivo Efficacy drug_admin This compound Administration (Oral) absorption Gut Absorption drug_admin->absorption Low Bioavailability metabolism Liver Metabolism absorption->metabolism First-Pass Effect bloodstream Systemic Circulation metabolism->bloodstream Rapid Clearance bbb Blood-Brain Barrier bloodstream->bbb Poor Penetration target Brain (KRS2 Target) bbb->target Insufficient Exposure

Caption: In vivo pathway and barriers for this compound.

Adjusting Amflutizole treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited publicly available research data on Amflutizole, this technical support guide provides a summary of the available information. Comprehensive troubleshooting guides, extensive FAQs, and detailed experimental protocols for a wide range of applications cannot be compiled at this time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is identified as a xanthine oxidase inhibitor.[1] Its principal function is to block the activity of the enzyme xanthine oxidase, which is a key component in the metabolic pathway that produces uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid in the body. This mechanism of action has led to its investigation as a potential treatment for gout, a condition characterized by the buildup of uric acid crystals in the joints.

Troubleshooting Guide

Given the scarcity of experimental data, a detailed troubleshooting guide for this compound treatment is not currently feasible. Researchers encountering unexpected results are advised to consult the foundational principles of xanthine oxidase inhibition and consider the specific context of their experimental design.

Experimental Protocols

Detailed and varied experimental protocols for this compound are not widely published. The following summary is based on the limited available information from a preclinical study.

Study Title: The effect of this compound, a xanthine oxidase inhibitor, on ischemia-evoked purine release and free radical formation in the rat cerebral cortex.

Objective: To investigate the neuroprotective effects of this compound in a model of cerebral ischemia.

Methodology:

  • Animal Model: The study utilized a rat model of cerebral ischemia.

  • Drug Administration: Specific details on the formulation, dosage, and route of administration of this compound were not provided in the available abstract.

  • Ischemia Induction: A method to induce cerebral ischemia was employed to mimic stroke-like conditions.

  • Outcome Measures: The primary endpoints of the study were the measurement of purine release (such as adenosine and its metabolites) and the formation of free radicals in the cerebral cortex of the rats. These markers are indicative of the cellular stress and damage that occurs during ischemia.

Quantitative Data Summary: A structured table of quantitative data from this study cannot be provided as the full paper and its detailed results were not accessible in the initial search.

Visualizations

Mechanism of Action of this compound

Amflutizole_MOA cluster_purine_catabolism Purine Catabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Inhibition Inhibition This compound->Inhibition Xanthine_Oxidase Xanthine Oxidase Inhibition->Xanthine_Oxidase

Caption: Mechanism of this compound as a xanthine oxidase inhibitor.

Experimental Workflow for Preclinical Ischemia Study

Amflutizole_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Rat Model of Cerebral Ischemia Treatment_Group This compound Administration Animal_Model->Treatment_Group Control_Group Vehicle Administration Animal_Model->Control_Group Ischemia_Induction Induction of Cerebral Ischemia Treatment_Group->Ischemia_Induction Control_Group->Ischemia_Induction Purine_Measurement Measurement of Ischemia-Evoked Purine Release Ischemia_Induction->Purine_Measurement Free_Radical_Measurement Measurement of Free Radical Formation Ischemia_Induction->Free_Radical_Measurement

Caption: Logical workflow for the preclinical study of this compound.

References

Validation & Comparative

Specificity of Amflutizole for Xanthine Oxidase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amflutizole with Alternative Xanthine Oxidase Inhibitors

This guide provides a comparative overview of this compound and two other prominent xanthine oxidase inhibitors, Allopurinol and Febuxostat. The focus is on validating the specificity of these compounds for xanthine oxidase, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is recognized as an inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism and the production of uric acid.[1][2] Elevated levels of uric acid are associated with conditions such as gout. While in vivo studies have demonstrated this compound's capacity to inhibit xanthine oxidase activity, a notable gap exists in the publicly available literature regarding its specific in vitro inhibitory potency, such as IC50 and Ki values. This contrasts with Allopurinol and Febuxostat, for which extensive quantitative data are available, establishing them as potent inhibitors of this enzyme. This guide aims to present a clear comparison based on the current scientific evidence.

Quantitative Comparison of Xanthine Oxidase Inhibitors

The following table summarizes the available quantitative data for the inhibition of xanthine oxidase by this compound, Allopurinol, and Febuxostat. It is important to note the absence of specific IC50 and Ki values for this compound in the reviewed literature.

InhibitorIC50 Value (µM)Ki Value (µM)Notes
This compound Data not availableData not availableIn vivo studies confirm inhibitory activity.[3][4]
Allopurinol ~7.4 - 9.0~10.08 (competitive)A purine analog that acts as a competitive inhibitor.[5]
Febuxostat ~0.0018 - 0.091~0.0006 (mixed-type)A non-purine selective inhibitor with high potency.

In-Depth Look at Inhibitor Specificity

This compound: Studies on this compound have primarily focused on its effects in attenuating ischemia-reperfusion injury by reducing the formation of reactive oxygen species, a downstream effect of xanthine oxidase activity.[3][4] While these studies confirm its mechanism of action as a xanthine oxidase inhibitor, they do not provide data on its selectivity profile against other enzymes, making a comprehensive assessment of its specificity challenging.

Allopurinol: Allopurinol, a structural analog of hypoxanthine, is a well-established competitive inhibitor of xanthine oxidase.[5] Its mechanism involves oxidation by xanthine oxidase to oxypurinol, which then tightly binds to the reduced molybdenum center of the enzyme, leading to inhibition.[6] However, due to its purine-like structure, Allopurinol may interact with other enzymes involved in purine and pyrimidine metabolism.

Febuxostat: Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[7] It exhibits a mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex. Its high affinity and selectivity are attributed to its unique binding mode within the active site of the enzyme.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against xanthine oxidase.

1. Principle: The enzymatic activity of xanthine oxidase is determined by monitoring the oxidation of xanthine to uric acid. This reaction can be measured spectrophotometrically by the increase in absorbance at 295 nm, which is characteristic of uric acid formation.

2. Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • Test compound (e.g., this compound, Allopurinol, Febuxostat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

3. Procedure:

  • Prepare a stock solution of the test compound and serial dilutions to be tested.

  • In a 96-well plate, add the following to each well:

    • Potassium Phosphate Buffer

    • Test compound solution (or solvent control)

    • Xanthine Oxidase solution

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the xanthine substrate solution to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of uric acid formation (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

4. Determination of Inhibition Type (Kinetics): To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data are then plotted using methods such as Lineweaver-Burk or Dixon plots.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_pathway Purine Metabolism Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase Inactive Complex Inactive Complex Xanthine Oxidase->Inactive Complex Inhibitor (this compound, Allopurinol, Febuxostat)

Caption: Simplified signaling pathway of uric acid production via xanthine oxidase and its inhibition.

cluster_workflow Experimental Workflow for Inhibitor Validation A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (Spectrophotometry) C->D E Data Analysis (IC50, Ki Determination) D->E

Caption: A typical experimental workflow for validating the specificity of a xanthine oxidase inhibitor.

References

Comparative Cross-Reactivity Analysis of Amflutizole with Molybdo-Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of Amflutizole

This compound is recognized as a potent inhibitor of xanthine oxidase (XO), a key enzyme in purine metabolism. Its therapeutic potential, particularly in conditions like gout where uric acid levels are elevated, is directly linked to its ability to block this enzyme. However, the human body contains a family of structurally and mechanistically related molybdo-enzymes that could be potential off-targets for xanthine oxidase inhibitors. Understanding the cross-reactivity of this compound with these other molybdo-enzymes—namely aldehyde oxidase (AO), sulfite oxidase (SOX), and mitochondrial amidoxime reducing component (mARC)—is crucial for a comprehensive assessment of its safety and efficacy profile.

This guide provides a comparative framework for evaluating the selectivity of this compound. Due to the limited publicly available data on the specific inhibitory activity of this compound, this document outlines a proposed comparative study, including detailed experimental protocols and data presentation formats, to facilitate such research.

Comparative Inhibitory Activity

EnzymeThis compound IC50 (µM)Known Inhibitors (for comparison)IC50 (µM)
Xanthine Oxidase (XO)[Data Not Available]Allopurinol7.4[1]
Febuxostat0.016
Aldehyde Oxidase (AO)[Data Not Available]Raloxifene~0.003
Menadione[Potent Inhibitor]
Sulfite Oxidase (SOX)[Data Not Available]
mARC[Data Not Available]

Note: The IC50 value for this compound against Xanthine Oxidase is not publicly available and would need to be determined experimentally. The value for Febuxostat is for Y-700, a potent XO inhibitor. Menadione is a known inhibitor of AO, but a specific IC50 is not provided here.

Proposed Experimental Workflow for Cross-Reactivity Screening

To ascertain the selectivity of this compound, a systematic in vitro screening against the panel of human molybdo-enzymes is recommended. The following workflow outlines the key steps for such a study.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Amflutizole_Prep Prepare this compound Stock Solution XO_Assay Xanthine Oxidase Inhibition Assay Amflutizole_Prep->XO_Assay AO_Assay Aldehyde Oxidase Inhibition Assay Amflutizole_Prep->AO_Assay SOX_Assay Sulfite Oxidase Inhibition Assay Amflutizole_Prep->SOX_Assay mARC_Assay mARC Inhibition Assay Amflutizole_Prep->mARC_Assay Enzyme_Prep Prepare Recombinant Human Molybdo-Enzymes (XO, AO, SOX, mARC) Enzyme_Prep->XO_Assay Enzyme_Prep->AO_Assay Enzyme_Prep->SOX_Assay Enzyme_Prep->mARC_Assay IC50_Calc Calculate IC50 Values XO_Assay->IC50_Calc AO_Assay->IC50_Calc SOX_Assay->IC50_Calc mARC_Assay->IC50_Calc Selectivity Determine Selectivity Profile IC50_Calc->Selectivity G cluster_purine Purine Metabolism cluster_xenobiotic Xenobiotic Metabolism cluster_sulfur Sulfur Amino Acid Metabolism cluster_prodrug Prodrug Activation Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO Aldehydes Aldehydes Carboxylic_Acids Carboxylic_Acids Aldehydes->Carboxylic_Acids AO N_Heterocycles N_Heterocycles Hydroxylated_Metabolites Hydroxylated_Metabolites N_Heterocycles->Hydroxylated_Metabolites AO/XO Sulfite Sulfite Sulfate Sulfate Sulfite->Sulfate SOX N_hydroxylated_Prodrugs N_hydroxylated_Prodrugs Active_Drugs Active_Drugs N_hydroxylated_Prodrugs->Active_Drugs mARC This compound This compound This compound->Xanthine This compound->N_Heterocycles Potential Cross-reactivity

References

Independent Verification of Amflutizole Research: A Comparative Analysis with Established Gout Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – An independent review of the available published research on Amflutizole, a compound investigated for the treatment of hyperuricemia in gout, reveals limited clinical data and efficacy that appears insufficient for adequate management of the condition at the dosages studied. This guide provides a comparative analysis of this compound against established urate-lowering therapies, offering researchers, scientists, and drug development professionals a contextual framework for evaluating its potential.

The primary published study on this compound indicates a dual mechanism of action, with a modest inhibition of xanthine oxidase and a more pronounced effect on the renal clearance of uric acid. However, the research concluded that these effects were inadequate to achieve sufficient control of serum urate levels in patients with gout.

In contrast, established treatments for gout, such as the xanthine oxidase inhibitors allopurinol and febuxostat, and the uricosuric agent probenecid, have well-documented efficacy and are staples in clinical practice. This guide will objectively compare the known data on this compound with these alternatives.

Comparative Efficacy of Urate-Lowering Therapies

The following tables summarize the quantitative data from clinical trials of established gout medications, providing a benchmark against which the limited findings for this compound can be considered.

Table 1: Efficacy of Xanthine Oxidase Inhibitors

DrugDosagePrimary EndpointEfficacyCitation
Allopurinol 300 mg/dayProportion of subjects with serum urate <6.0 mg/dL22% - 42%[1][2]
Titrated up to 800 mg/dayProportion of subjects with serum urate <6.0 mg/dL~80%[3]
Febuxostat 40 mg/dayProportion of subjects with serum urate <6.0 mg/dL45% - 56%[1][4]
80 mg/dayProportion of subjects with serum urate <6.0 mg/dL67% - 82%[1][4]

Table 2: Efficacy of Uricosuric Agents

DrugDosagePrimary EndpointEfficacyCitation
Probenecid 2 g/day Achievement of target serum urate (<0.36 mmol/L)33% (monotherapy), 37% (combination with allopurinol)[5][6]
Not specifiedMean serum uric acid reduction30% - 40%[7]

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments typically cited in the evaluation of anti-gout therapies.

1. Randomized Controlled Trial for Urate-Lowering Efficacy

  • Objective: To compare the efficacy and safety of a novel urate-lowering therapy (ULT) against a placebo or an active comparator.

  • Study Design: A multi-center, randomized, double-blind, parallel-group study. The European Medicines Agency (EMA) recommends a trial duration of at least six months for ULTs.[8]

  • Participants: Adult patients with a diagnosis of gout, hyperuricemia (serum uric acid levels ≥ 8.0 mg/dL), and a history of recurrent gout flares.[1][9]

  • Intervention: Participants are randomized to receive the investigational drug at varying doses, a placebo, or an active comparator (e.g., allopurinol 300 mg daily).[1][8]

  • Primary Endpoint: The proportion of subjects achieving a target serum uric acid level (e.g., < 6.0 mg/dL) at the end of the study period.[1][8]

  • Secondary Endpoints: Frequency of gout flares, reduction in tophi size, and safety assessments including adverse event monitoring.[9][10]

  • Data Analysis: Statistical analysis is performed to compare the proportion of subjects in each treatment group who achieve the primary endpoint.

2. Assessment of Mechanism of Action: Xanthine Oxidase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of a compound on xanthine oxidase.

  • Methodology:

    • Xanthine oxidase activity is measured by monitoring the oxidation of xanthine to uric acid, which can be detected spectrophotometrically by the increase in absorbance at 295 nm.

    • The enzyme is incubated with varying concentrations of the test compound.

    • The reaction is initiated by the addition of the substrate (xanthine).

    • The rate of uric acid formation is measured over time.

    • The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated to quantify the inhibitory potency.

3. Assessment of Mechanism of Action: Uricosuric Effect Evaluation

  • Objective: To determine if a compound increases the urinary excretion of uric acid.

  • Methodology:

    • Subjects are administered the test compound or a placebo.

    • 24-hour urine samples are collected at baseline and after treatment.

    • Serum uric acid levels are also measured at the same time points.

    • The fractional excretion of uric acid (FEUA) is calculated using the formula: (Urine Uric Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine) x 100.

    • A significant increase in FEUA in the treatment group compared to the placebo group indicates a uricosuric effect.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Mechanism of Xanthine Oxidase Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase XOI Xanthine Oxidase Inhibitors (e.g., Allopurinol, Febuxostat) XOI->XO Inhibits

Caption: Inhibition of uric acid production by xanthine oxidase inhibitors.

Mechanism of Uricosuric Agents cluster_0 Renal Proximal Tubule Cell URAT1 URAT1 Transporter Blood Bloodstream (Uric Acid Reabsorbed) URAT1->Blood Urine Urine (Uric Acid Excreted) Urine->URAT1 Uric Acid Uricosurics Uricosuric Agents (e.g., Probenecid) Uricosurics->URAT1 Inhibits

Caption: Uricosuric agents block uric acid reabsorption in the kidney.

Typical Gout Clinical Trial Workflow Screening Patient Screening (Gout Diagnosis, sUA ≥ 8.0 mg/dL) Randomization Randomization Screening->Randomization GroupA Treatment Group A (Investigational Drug) Randomization->GroupA GroupB Treatment Group B (Active Comparator) Randomization->GroupB GroupC Treatment Group C (Placebo) Randomization->GroupC FollowUp Follow-Up Period (e.g., 6 months) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Endpoint Primary Endpoint Analysis (sUA < 6.0 mg/dL) FollowUp->Endpoint Safety Safety & Tolerability Assessment FollowUp->Safety

Caption: A generalized workflow for a randomized controlled trial of a new gout medication.

References

A Comparative Guide to Amflutizole and Novel Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Amflutizole and novel xanthine oxidase (XO) inhibitors, focusing on their mechanisms of action, quantitative performance data, and pharmacokinetic profiles. The information is intended to support research and development efforts in the field of hyperuricemia and gout treatment.

Introduction

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Xanthine oxidase inhibitors are a cornerstone of therapy for these conditions. While allopurinol has been the standard of care for decades, the development of novel, non-purine selective inhibitors has provided new therapeutic options. This guide compares this compound, a lesser-known compound with a dual mechanism of action, to the more recently developed and widely studied novel XO inhibitors, Febuxostat and Topiroxostat.

Mechanism of Action

This compound exhibits a dual mechanism for lowering uric acid levels. It demonstrates modest inhibition of xanthine oxidase, but its primary antihyperuricemic effect is attributed to its uricosuric action, which enhances the renal clearance of uric acid.[1][2] Uricosuric agents act on the proximal tubules of the kidneys to inhibit the reabsorption of uric acid back into the bloodstream.[3][4]

Novel Xanthine Oxidase Inhibitors , such as Febuxostat and Topiroxostat, are non-purine analogues that selectively inhibit xanthine oxidase.

  • Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase. It forms a stable complex with the molybdenum pterin center of the enzyme, blocking the active site and preventing the oxidation of hypoxanthine and xanthine to uric acid.[5][6]

  • Topiroxostat is another non-purine selective xanthine oxidase inhibitor. It competitively inhibits the enzyme in a time-dependent manner, leading to a reduction in uric acid synthesis.[7]

Signaling Pathway of Xanthine Oxidase Inhibition

The following diagram illustrates the role of xanthine oxidase in purine metabolism and the point of intervention for XO inhibitors.

Xanthine_Oxidase_Pathway Purine Metabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitors This compound Febuxostat Topiroxostat Inhibitors->XO Inhibition

Fig. 1: Inhibition of Uric Acid Synthesis

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound, Febuxostat, and Topiroxostat, focusing on their xanthine oxidase inhibitory activity. Direct comparative data for this compound is limited.

InhibitorIC50KiInhibition TypeSource
This compound Data not availableData not availableModest XO inhibition[1][2]
Febuxostat ~1.7 - 2.6 nM0.6 nMMixed[8]
Topiroxostat 5.3 nM2.0 nMMixed[8]

Pharmacokinetic Profiles

A summary of the pharmacokinetic parameters for each inhibitor is presented below.

ParameterThis compoundFebuxostatTopiroxostat
Bioavailability Data not available~49-84%[9]Data not available
Time to Peak (Tmax) Data not available1 - 1.5 hours[9]~1.5 - 3 hours[10]
Protein Binding Data not available>99%[9]>97.5%[10]
Metabolism Data not availableExtensively metabolized by UGT and CYP enzymes[9]Primarily by glucuronidation in the liver[10]
Elimination Half-life Data not available~5 - 8 hours[9]~5 hours[10]
Excretion Primarily renal (uricosuric effect)[1][2]Urine (~49%) and feces (~45%)[9]Feces (~41%) and urine (~30%)[10]

Experimental Protocols

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against xanthine oxidase.

Principle: The assay measures the inhibition of xanthine oxidase by monitoring the decrease in the rate of uric acid formation. The production of uric acid from the substrate xanthine is measured by the increase in absorbance at 290-295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine

  • Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Test compounds (this compound, Febuxostat, Topiroxostat)

  • Allopurinol (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 290-295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer.

    • Prepare stock solutions of the test compounds and allopurinol in DMSO. Further dilute with the phosphate buffer to the desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution (at various concentrations)

      • Xanthine oxidase solution

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the xanthine substrate solution to each well.

    • Immediately measure the absorbance at 290-295 nm at regular intervals for a defined period (e.g., 5-10 minutes) to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by varying the concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.[11][12]

The following diagram illustrates a typical workflow for evaluating xanthine oxidase inhibitors.

XO_Inhibition_Workflow Experimental Workflow for XO Inhibitor Evaluation cluster_prep Reagent Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (Xanthine), Enzyme (XO), and Inhibitor Solutions Incubation Pre-incubate XO with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance Change (295 nm) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc Kinetics_Calc Determine Ki and Inhibition Type (Lineweaver-Burk Plot) IC50_Calc->Kinetics_Calc

Fig. 2: Workflow for XO Inhibition Assay

Clinical Trial Insights

Clinical studies have provided valuable data on the efficacy and safety of novel xanthine oxidase inhibitors, primarily in comparison to allopurinol.

  • Febuxostat: Multiple clinical trials have demonstrated that febuxostat is more effective than allopurinol at standard doses in lowering serum uric acid levels in patients with gout.[10][13][14] Long-term studies have shown sustained reductions in serum urate levels and a decrease in gout flares with febuxostat treatment.[10]

  • Topiroxostat: Clinical trials in Japan have shown that topiroxostat effectively reduces serum urate levels in a dose-dependent manner in patients with hyperuricemia, with or without gout.[15][16] Some studies suggest that topiroxostat may also have renoprotective effects.[15] Direct comparative studies between topiroxostat and febuxostat have indicated that both are effective in lowering serum uric acid, with some evidence suggesting febuxostat may have a more rapid onset of action.[17]

  • This compound: A clinical study in patients with gout and hyperuricemia showed that this compound produced a dose-dependent reduction in serum urate concentrations. However, the study concluded that while the drug has antihyperuricemic properties, the doses used were not sufficient to achieve adequate control of serum urate levels.[2]

Conclusion

Novel xanthine oxidase inhibitors like Febuxostat and Topiroxostat have demonstrated potent and selective inhibition of xanthine oxidase, leading to effective lowering of serum uric acid levels in clinical settings. This compound presents a different therapeutic profile, with a primary uricosuric effect and only modest xanthine oxidase inhibition. The lack of robust quantitative data for this compound's XO inhibitory activity makes a direct comparison of potency challenging. For researchers and drug development professionals, the choice of a lead compound would depend on the desired therapeutic strategy: potent and direct inhibition of uric acid production (Febuxostat, Topiroxostat) versus a dual mechanism that includes enhanced renal excretion (this compound). Further research is warranted to fully elucidate the quantitative inhibitory potential and complete pharmacokinetic profile of this compound to allow for a more comprehensive direct comparison with novel xanthine oxidase inhibitors.

References

In Vivo Validation of Amflutizole's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amflutizole, a xanthine oxidase inhibitor, with established alternatives, Allopurinol and Febuxostat. The focus is on the in vivo validation of their shared mechanism of action in the context of hyperuricemia and gout. While preclinical in vivo data for this compound is limited in the public domain, this guide compiles the available human clinical data for this compound and compares it with the extensive preclinical data for Allopurinol and Febuxostat.

Mechanism of Action: Xanthine Oxidase Inhibition

This compound, Allopurinol, and Febuxostat share a common mechanism of action: the inhibition of xanthine oxidase. This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, these compounds reduce the production of uric acid, thereby lowering its concentration in the blood. Elevated levels of uric acid (hyperuricemia) are a key factor in the pathogenesis of gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in the joints and other tissues.

cluster_purine Purine Metabolism cluster_inhibitors Xanthine Oxidase Inhibitors Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia This compound This compound XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Allopurinol Allopurinol Allopurinol->XanthineOxidase Febuxostat Febuxostat Febuxostat->XanthineOxidase Gout Gout Hyperuricemia->Gout start Start acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Groups acclimatization->randomization hyperuricemia Induction of Hyperuricemia (Potassium Oxonate i.p.) randomization->hyperuricemia drug_admin Drug Administration (Vehicle, this compound, Allopurinol, Febuxostat) hyperuricemia->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling analysis Biochemical Analysis (Serum Uric Acid) blood_sampling->analysis tissue_collection Tissue Collection (Liver/Intestine) blood_sampling->tissue_collection data_analysis Data Analysis and Comparison analysis->data_analysis xo_assay Xanthine Oxidase Activity Assay tissue_collection->xo_assay xo_assay->data_analysis end End data_analysis->end

Comparative Analysis of Gout Medication Side Effect Profiles: A Review of Amflutizole Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the side effect profiles of medications used in the treatment of gout is crucial for researchers and drug development professionals. While this guide aims to provide a detailed comparative analysis of Amflutizole's side effect profile, extensive searches for its specific adverse effects from clinical trials have not yielded detailed information. The primary available evidence describes this compound as a treatment for gout and hyperuricemia with "significant antihyperuricemic properties," but does not specify the observed adverse events in its clinical trial of 29 patients[1].

Therefore, this guide will focus on a comparative analysis of the side effect profiles of commonly used alternative medications for gout, for which public data is available. The medications covered include xanthine oxidase inhibitors (allopurinol, febuxostat), an anti-inflammatory agent (colchicine), a uricosuric agent (probenecid), non-steroidal anti-inflammatory drugs (NSAIDs), and corticosteroids.

Quantitative Analysis of Side Effect Profiles

The following table summarizes the reported side effects of various gout medications from clinical trials and meta-analyses. It is important to note that the incidence of side effects can vary depending on the patient population, dosage, and duration of treatment.

Drug ClassMedicationCommon Side Effects (>1% incidence)Serious Adverse Events (<1% incidence)
Xanthine Oxidase Inhibitors Allopurinol Skin rash, nausea, diarrhea, increased liver enzymes, gout flares upon initiation[2][3].Allopurinol hypersensitivity syndrome (AHS) including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) (rare, ~0.1%), liver damage, kidney problems, blood cell disorders[2][4][5].
Febuxostat Liver function abnormalities, nausea, arthralgia, rash, dizziness, gout flares upon initiation[6].Increased risk of cardiovascular death in patients with established cardiovascular disease, serious skin reactions, liver failure[7].
Anti-inflammatory Colchicine Diarrhea, nausea, vomiting, abdominal pain (dose-dependent)[8][9].Myotoxicity, bone marrow suppression (rare)[8].
Uricosuric Agent Probenecid Headache, loss of appetite, mild nausea or vomiting, joint pain/redness/swelling[10].Kidney stones, severe allergic reactions (rare), liver damage (very rare)[11][12].
NSAIDs Naproxen Gastrointestinal issues (indigestion, heartburn, stomach pain), headache, dizziness.Gastrointestinal bleeding, ulceration, perforation; increased risk of cardiovascular events (myocardial infarction, stroke)[13][14].
Indomethacin Headache, dizziness, gastrointestinal upset[9][15].Similar to other NSAIDs, including serious gastrointestinal and cardiovascular risks[9].
Corticosteroids Prednisone (Short-term use) Insomnia, mood changes, increased appetite, fluid retention, elevated blood sugar.(Long-term use) Osteoporosis, adrenal suppression, increased risk of infections, cataracts, glaucoma[16][17].

Experimental Protocols for Side Effect Assessment

The data presented in the table above is primarily derived from randomized controlled trials (RCTs) and meta-analyses of these trials. The general methodology for assessing adverse events in these studies involves:

  • Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the investigators at each study visit.

  • Standardized Questionnaires: Many trials use standardized questionnaires to systematically ask patients about a predefined list of potential side effects.

  • Clinical and Laboratory Monitoring: Regular physical examinations and laboratory tests (e.g., liver function tests, complete blood counts, renal function panels) are conducted to monitor for any drug-induced changes.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All adverse events are recorded, and their severity, frequency, and potential relationship to the study drug are assessed by the investigators. Serious adverse events, such as those that are life-threatening, result in hospitalization, or cause significant disability, are reported to regulatory authorities.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of these drugs can provide insight into their potential side effects.

Xanthine Oxidase Inhibition Pathway

Allopurinol and febuxostat act by inhibiting xanthine oxidase, an enzyme crucial for the production of uric acid. This pathway is central to their therapeutic effect in gout.

Xanthine_Oxidase_Inhibition cluster_purine_metabolism Purine Metabolism cluster_inhibition Drug Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Leads to Allopurinol Allopurinol/ Febuxostat Xanthine_Oxidase_Inhibition Allopurinol->Xanthine_Oxidase_Inhibition Inhibits

Mechanism of Xanthine Oxidase Inhibitors in Gout
Experimental Workflow for a Typical Gout Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating a new drug for gout, including the assessment of side effects.

Gout_Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Uric Acid Levels, Gout Flares, Medical History) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Investigational Drug (e.g., this compound) Randomization->Treatment_Arm Control_Arm Placebo or Active Comparator (e.g., Allopurinol) Randomization->Control_Arm Follow_up Regular Follow-up Visits Treatment_Arm->Follow_up Control_Arm->Follow_up Efficacy_Assessment Efficacy Assessment (Uric Acid Reduction, Flare Frequency) Follow_up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Event Reporting, Lab Tests) Follow_up->Safety_Assessment Data_Analysis Statistical Analysis (Efficacy & Safety Data) Safety_Assessment->Data_Analysis Reporting Clinical Study Report & Publication Data_Analysis->Reporting

References

Amflutizole: A Comparative Analysis of its Potency Against Leading Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of gout and hyperuricemia treatment, the efficacy of xanthine oxidase (XO) inhibitors is a critical determinant of their therapeutic value. This guide provides a comprehensive comparison of the potency of Amflutizole against other established XO inhibitors, namely allopurinol, febuxostat, and topiroxostat. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of purine metabolism and related disorders.

Executive Summary

Potency Comparison of Xanthine Oxidase Inhibitors

The potency of an enzyme inhibitor is most commonly expressed by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the available IC50 values for key xanthine oxidase inhibitors.

InhibitorTarget EnzymeIC50 Value (nM)Notes
This compound Xanthine OxidaseNot Available-
Allopurinol Xanthine Oxidase2,900[1]A purine analog, considered a first-generation XO inhibitor.
Febuxostat Xanthine Oxidase1.8[1]A non-purine selective inhibitor of xanthine oxidase.[2]
Topiroxostat Xanthine Oxidase5.3[3]A potent, non-purine selective inhibitor of xanthine oxidase.[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the method of evaluating these inhibitors, the following diagrams illustrate the purine catabolism pathway and a typical experimental workflow for a xanthine oxidase inhibition assay.

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Inhibitors XO Inhibitors (this compound, etc.) Inhibitors->Xanthine_Oxidase Inhibition

Caption: The purine catabolism pathway, highlighting the role of xanthine oxidase and the point of intervention for inhibitors like this compound.

XO_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare Xanthine Oxidase (e.g., from bovine milk) Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (Xanthine or Hypoxanthine) Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare Inhibitor Solutions (Varying Concentrations) Inhibitor_Prep->Incubation Incubation->Reaction_Start Spectrophotometry Measure Uric Acid Formation (Spectrophotometry at ~295 nm) Reaction_Start->Spectrophotometry IC50_Calc Calculate % Inhibition and IC50 Value Spectrophotometry->IC50_Calc

Caption: A generalized workflow for determining the IC50 value of a xanthine oxidase inhibitor.

Experimental Protocols

The following is a detailed methodology for a standard in vitro xanthine oxidase inhibition assay, which can be used to determine the potency of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • Spectrophotometer capable of measuring absorbance at 295 nm

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in a suitable buffer.

    • Prepare serial dilutions of the test inhibitor and the positive control (allopurinol) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to each well.

    • Add a specific volume of the various concentrations of the test inhibitor or control to the respective wells.

    • Add a defined amount of the xanthine oxidase solution to each well, except for the blank wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the xanthine substrate solution to all wells.

    • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over a specific time period using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of xanthine oxidase inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Conclusion

While a direct quantitative comparison of this compound's potency is currently limited by the lack of a publicly available IC50 value, the framework provided in this guide allows for a clear understanding of its mechanism of action and the experimental basis for its evaluation. The significant potency of non-purine inhibitors like febuxostat and topiroxostat highlights the ongoing advancements in the development of highly effective treatments for hyperuricemia. Further research to quantify the IC50 of this compound is crucial to accurately position it within the therapeutic arsenal against gout and related conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Limited Preclinical Data Hinders Comprehensive Therapeutic Window Analysis of Amflutizole

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant lack of published preclinical data defining the therapeutic window of Amflutizole, a xanthine oxidase inhibitor investigated for the treatment of gout. This scarcity of information currently prevents the creation of a comprehensive comparison guide for researchers, scientists, and drug development professionals.

Initial searches indicate that this compound's primary mechanism of action is the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid. One study highlighted its potential neuroprotective effects by examining its impact on ischemia-evoked purine release and free radical formation in the rat cerebral cortex. However, detailed studies delineating its effective dose range and associated toxicities in preclinical models are not readily accessible in the public domain.

Furthermore, identifying suitable alternative therapies for a direct and meaningful comparison of preclinical therapeutic windows has proven challenging. While other classes of drugs, such as corticosteroids (e.g., Fluticasone propionate) and antifungals (e.g., Fluconazole), have extensive preclinical data, their mechanisms of action and therapeutic indications are fundamentally different from this compound, making a direct comparison irrelevant for the target audience.

Due to the limited availability of quantitative data and detailed experimental protocols for this compound's therapeutic window in preclinical models, it is not feasible to construct the requested data tables, experimental workflow diagrams, or signaling pathway visualizations at this time.

Further research and publication of preclinical studies detailing the pharmacokinetics, pharmacodynamics, and toxicology of this compound are necessary to establish its therapeutic window and enable objective comparisons with other xanthine oxidase inhibitors or alternative gout therapies.

Unlocking Synergistic Antifungal Action: A Guide to Replicating Key Amflutizole Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the seminal experiments that elucidated the synergistic antifungal mechanism of a combination therapy colloquially referred to as "Amflutizole," which involves the co-administration of Amiodarone and Fluconazole. By detailing the experimental protocols and presenting the key quantitative findings from foundational research, this document serves as a practical resource for replicating and building upon these pivotal studies. The focus is on the synergistic action against pathogenic fungi, primarily Candida albicans, offering insights for the development of novel antifungal strategies.

The core principle behind this synergistic interaction lies in a dual-pronged attack on fungal cellular processes. Fluconazole, a well-established azole antifungal, primarily inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Amiodarone, a drug primarily used as an antiarrhythmic agent, has been shown to disrupt calcium homeostasis in fungal cells. The combination of these two agents leads to a potentiation of their antifungal effects, particularly against fluconazole-resistant strains.

Key Experiments and Methodologies

The following sections detail the critical experiments that have been instrumental in defining the synergistic relationship between Amiodarone and Fluconazole.

Antifungal Susceptibility and Synergy Testing

A cornerstone experiment to establish synergy is the checkerboard microdilution assay. This method systematically tests a range of concentrations of two drugs, both individually and in combination, to determine their inhibitory effects on fungal growth.

Experimental Protocol:

  • Fungal Strain Preparation: Candida albicans strains (including both fluconazole-susceptible and -resistant isolates) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A cell suspension is then prepared in RPMI 1640 medium and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution Series: Stock solutions of Amiodarone and Fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A two-dimensional serial dilution is performed in a 96-well microtiter plate. One drug is serially diluted along the x-axis, and the other along the y-axis.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control.

  • Synergy Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between the two drugs. The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Quantitative Data Summary:

Fungal StrainDrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
C. albicans (Fluconazole-Susceptible)Fluconazole0.25 - 1.00.03 - 0.125≤ 0.5Synergy
Amiodarone8 - 161 - 4
C. albicans (Fluconazole-Resistant)Fluconazole64 - 2564 - 16≤ 0.5Synergy
Amiodarone8 - 161 - 4

Note: The above data is a representative summary from published studies. Actual values may vary depending on the specific strains and experimental conditions.

Gene Expression Analysis of the Ergosterol Pathway

To understand the molecular basis of the synergistic effect, quantitative real-time PCR (qRT-PCR) is employed to measure the expression levels of key genes in the ergosterol biosynthesis pathway.

Experimental Protocol:

  • Fungal Culture and Treatment: C. albicans cultures are grown to the mid-logarithmic phase and then exposed to sub-inhibitory concentrations of Amiodarone, Fluconazole, the combination of both, or a vehicle control for a defined period (e.g., 4-6 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the fungal cells using a standard protocol (e.g., hot phenol or commercial kits). The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for ergosterol biosynthesis genes (e.g., ERG1, ERG3, ERG11). A housekeeping gene (e.g., ACT1) is used as an internal control for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Quantitative Data Summary:

GeneTreatmentFold Change in Expression (vs. Control)
ERG11Fluconazole⬆️ (Upregulation)
Amiodarone~ (No significant change)
Combination⬇️ (Downregulation compared to Fluconazole alone)
ERG3Fluconazole⬆️ (Upregulation)
Amiodarone~ (No significant change)
Combination⬇️ (Downregulation compared to Fluconazole alone)

Note: Fluconazole treatment alone typically leads to a compensatory upregulation of ergosterol biosynthesis genes. The synergistic combination with Amiodarone dampens this response.

Quantification of Total Ergosterol Content

This experiment directly measures the impact of the drug combination on the end-product of the ergosterol biosynthesis pathway.

Experimental Protocol:

  • Fungal Culture and Treatment: C. albicans is cultured and treated with Amiodarone, Fluconazole, or the combination as described for the gene expression analysis.

  • Sterol Extraction: Fungal cells are harvested, and the cell pellets are saponified using alcoholic potassium hydroxide.

  • Ergosterol Quantification: The non-saponifiable lipids (containing ergosterol) are extracted with a nonpolar solvent (e.g., n-heptane). The ergosterol content is then quantified by spectrophotometry (reading the absorbance at 281.5 nm and 230 nm) or by High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The total ergosterol content is normalized to the dry weight of the fungal cells.

Quantitative Data Summary:

TreatmentTotal Ergosterol Content (% of Control)
Fluconazole~ 80-90%
Amiodarone~ 90-100%
Combination~ 40-60%

Note: The combination treatment leads to a more significant reduction in total ergosterol levels than either drug alone, indicating a synergistic inhibition of the pathway.

Visualizing the Mechanism and Workflow

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

Synergy_Pathway cluster_fluconazole Fluconazole Action cluster_amiodarone Amiodarone Action cluster_fungus Fungal Cell Fluconazole Fluconazole ERG11 Lanosterol 14α-demethylase (ERG11) Fluconazole->ERG11 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis ERG11->Ergosterol_Pathway Catalyzes Compensatory_Response Compensatory Upregulation of ERG genes ERG11->Compensatory_Response Induces Fungal_Viability Fungal Viability Ergosterol_Pathway->Fungal_Viability Maintains Membrane Integrity Amiodarone Amiodarone Ca_Homeostasis Calcium Homeostasis Amiodarone->Ca_Homeostasis Disrupts Amiodarone->Compensatory_Response Dampens Ca_Homeostasis->Fungal_Viability Essential for Signaling & Stress Response

Caption: Synergistic antifungal mechanism of Amiodarone and Fluconazole.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Start Fungal Strain Culture (C. albicans) Treatment Drug Treatment (Amiodarone, Fluconazole, Combination) Start->Treatment Checkerboard Checkerboard Assay Treatment->Checkerboard RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sterol_Extraction Sterol Extraction Treatment->Sterol_Extraction MIC_FICI Determine MIC & FICI Checkerboard->MIC_FICI qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Spectrophotometry Ergosterol Quantification Sterol_Extraction->Spectrophotometry Gene_Expression Analyze Gene Expression qRT_PCR->Gene_Expression Ergosterol_Content Measure Ergosterol Content Spectrophotometry->Ergosterol_Content Murine_Model Murine Candidiasis Model MIC_FICI->Murine_Model Inform Dosing Gene_Expression->Murine_Model Mechanism Insight Ergosterol_Content->Murine_Model Mechanism Insight Infection Infection with C. albicans Murine_Model->Infection InVivo_Treatment In Vivo Drug Administration Infection->InVivo_Treatment Outcome_Analysis Analysis of Fungal Burden and Survival InVivo_Treatment->Outcome_Analysis

Caption: Workflow for replicating key "this compound" experiments.

This guide provides the foundational knowledge and experimental frameworks necessary for researchers to explore the synergistic antifungal properties of Amiodarone and Fluconazole. By following these detailed protocols and understanding the expected outcomes, scientists can effectively replicate and expand upon this promising area of antifungal research.

Assessing the Translational Potential of Amflutizole Compared to Standard of Care for Hyperuricemia in Gout

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Amflutizole against the current standard of care treatments for hyperuricemia in patients with gout. The evaluation is based on available preclinical and clinical data to objectively gauge the translational potential of this compound.

Executive Summary

This compound, a xanthine oxidase inhibitor, demonstrated urate-lowering properties in a single, early-stage clinical trial. However, its development appears to have been discontinued as no further clinical studies have been published in the subsequent decades. In stark contrast, the standard of care for gout, primarily allopurinol and febuxostat, is supported by a wealth of clinical trial data establishing their efficacy and safety. Based on the current evidence, the translational potential of this compound is considered extremely low, while the standard of care remains robust and well-established.

Mechanism of Action

Both this compound and the standard of care drugs, allopurinol and febuxostat, aim to lower serum uric acid levels by inhibiting xanthine oxidase. This enzyme is crucial in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, these drugs reduce the production of uric acid.

cluster_purine_metabolism Purine Metabolism cluster_intervention Therapeutic Intervention Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibition Allopurinol / Febuxostat Allopurinol / Febuxostat Allopurinol / Febuxostat->Xanthine Oxidase Inhibition cluster_endpoints Primary Endpoint Assessment Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization 29 Patients This compound (Dose A) This compound (Dose A) Randomization->this compound (Dose A) This compound (Dose B) This compound (Dose B) Randomization->this compound (Dose B) Washout Washout This compound (Dose A)->Washout Follow-up Follow-up This compound (Dose A)->Follow-up Washout->this compound (Dose A) Washout->this compound (Dose B) This compound (Dose B)->Washout This compound (Dose B)->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Serum Urate Levels Serum Urate Levels

Safety Operating Guide

Navigating the Safe Disposal of Amflutizole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for Amflutizole is not found in the provided search results, general safety precautions for handling chemical compounds in a laboratory setting should be strictly followed.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.

II. Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for the disposal of pharmaceutical and chemical waste, as specific instructions for this compound are unavailable.

Step 1: Consultation and Evaluation

  • Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and guidance that are in compliance with local, state, and federal regulations.

  • Review Chemical Properties: this compound is identified as a xanthine oxidase inhibitor.[1][2] Its chemical formula is C11H7F3N2O2S.[1][2][3] Understanding the chemical nature of the compound is crucial for proper waste segregation.

Step 2: Waste Segregation and Collection

  • Do Not Mix: this compound waste should not be mixed with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and compatible waste container provided by your EHS department. The label should include the chemical name ("this compound") and any associated hazard warnings.

Step 3: In-Lab Deactivation (If Applicable and Approved)

In some instances, chemical deactivation within the lab may be a recommended procedure. However, this should only be performed if a validated and approved protocol is provided by your institution's EHS department. Do not attempt to neutralize or deactivate this compound without specific instructions.

Step 4: Secure Storage Pending Disposal

  • Safe Storage Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the waste container in secondary containment to prevent spills.

Step 5: Arranging for Professional Disposal

  • Contact EHS for Pickup: Once the waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal company.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste.

III. General Guidance for Pharmaceutical Waste Disposal

For unused or expired pharmaceutical products containing this compound, the following general guidelines from the FDA and EPA should be followed in the absence of specific instructions.[4][5]

  • Drug Take-Back Programs: The preferred method for disposing of unused medicines is through a drug take-back program.[6][7][8][9]

  • Disposal in Household Trash (if no take-back program is available):

    • Remove the medicine from its original container.

    • Mix the medicine (do not crush tablets or capsules) with an undesirable substance such as dirt, cat litter, or used coffee grounds.[4][5][6][7]

    • Place the mixture in a sealed plastic bag or container.[4][5][6][7]

    • Dispose of the container in your household trash.[4]

    • Scratch out all personal information on the prescription label to make it unreadable.[4]

  • Flushing is Not Recommended: Do not flush unused medication down the toilet unless specifically instructed to do so by the medication guide or the FDA flush list.[6][10] this compound is not on the FDA's flush list.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs specific_protocol Specific Protocol Available? consult_ehs->specific_protocol follow_protocol Follow EHS Protocol for Collection, Storage, and Disposal specific_protocol->follow_protocol Yes no_protocol No Specific Protocol Available specific_protocol->no_protocol No end End: Proper Disposal Complete follow_protocol->end general_guidelines Follow General Chemical Waste Guidelines no_protocol->general_guidelines segregate Segregate this compound Waste general_guidelines->segregate label_container Use Labeled, Compatible Waste Container segregate->label_container store_securely Store Securely in Secondary Containment label_container->store_securely arrange_pickup Arrange for EHS Pickup and Professional Disposal store_securely->arrange_pickup arrange_pickup->end

Caption: Logical workflow for the disposal of this compound.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can ensure the responsible management of this compound waste, contributing to a safer research environment and protecting our planet.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.